3,4,5-Trimethoxybenzimidamide hydrochloride
Description
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Properties
IUPAC Name |
3,4,5-trimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLJARSCWCCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661765 | |
| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-59-6 | |
| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4,5-Trimethoxybenzimidamide Hydrochloride as a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of oncological research, the identification of novel small molecules with therapeutic potential is a perpetual objective. The compound 3,4,5-Trimethoxybenzimidamide hydrochloride, while not extensively characterized in existing literature, presents a compelling structural motif—the benzimidamide scaffold—that suggests a plausible and potent mechanism of action. This guide eschews a conventional data sheet format, as one does not yet exist for this entity. Instead, we embark on a scientifically-grounded exploration of its putative mechanism, structured as a research and development roadmap.
Based on established principles of medicinal chemistry and structure-activity relationships (SAR), we hypothesize that this compound functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). The core benzamide and benzimidazole carboxamide structures are foundational to several clinically approved and investigational PARP inhibitors.[1][2][3] This guide will, therefore, elucidate the mechanism of PARP inhibition and provide a comprehensive, field-proven framework for validating this hypothesis experimentally.
The Central Hypothesis: PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to the cellular response to DNA damage.[4][5] Specifically, PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
PARP inhibitors are small molecules that compete with the natural substrate, NAD+, for the catalytic domain of PARP, thereby preventing PAR chain synthesis.[6] This inhibition has two major consequences:
-
Catalytic Inhibition: The prevention of PAR synthesis stalls the recruitment of the DNA repair machinery.
-
PARP Trapping: A perhaps more critical mechanism, where the inhibitor locks the PARP enzyme onto the DNA at the site of the break.[5][7] This trapped PARP-DNA complex is a significant steric hindrance, obstructing DNA replication forks.
The therapeutic power of PARP inhibitors is most profound in the context of synthetic lethality .[8][9] This occurs when the simultaneous loss of two distinct gene functions leads to cell death, whereas the loss of either one alone is viable.[8] The classic example involves cancer cells with mutations in the BRCA1 or BRCA2 genes.[4][10] These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[9]
In a BRCA-deficient cancer cell, the HR pathway for DSB repair is compromised. The cell becomes heavily reliant on the PARP-mediated SSB repair pathway to maintain genomic stability. When a PARP inhibitor is introduced, SSBs are not repaired and, during DNA replication, these lesions are converted into toxic DSBs.[7] With both the primary DSB repair pathway (HR) and the SSB repair pathway (via PARP inhibition) disabled, the cell accumulates catastrophic levels of DNA damage, leading to apoptosis.[10][11][12]
Diagram 1: The Principle of Synthetic Lethality This diagram illustrates the synergistic effect of PARP inhibition in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations).
Caption: Synthetic lethality induced by PARP inhibition in HR-deficient cells.
Experimental Validation Workflow: A Step-by-Step Guide
To rigorously test the hypothesis that this compound acts as a PARP inhibitor, a multi-tiered experimental approach is required. This workflow progresses from direct biochemical assays to complex cellular and functional endpoints.
Diagram 2: Experimental Workflow for Mechanism of Action Validation This flowchart outlines the logical progression of experiments to confirm PARP inhibition.
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- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the In Vitro Characterization of 3,4,5-Trimethoxybenzimidamide Hydrochloride
Introduction: Deconstructing a Molecule of Interest
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores can yield novel molecular entities with significant therapeutic potential. The compound 3,4,5-Trimethoxybenzimidamide hydrochloride presents such a case. While not extensively documented in existing literature, its structure is a composite of two key moieties with well-established biological relevance: the 3,4,5-trimethoxyphenyl group and the benzimidamide functional group .
The 3,4,5-trimethoxyphenyl moiety is a cornerstone of numerous natural and synthetic compounds, most notably as a key feature in tubulin polymerization inhibitors like combretastatin and podophyllotoxin.[1] Its presence often confers potent cytotoxic activity against a range of cancer cell lines.[2][3] The amidine group (in this case, a benzimidamide) is a versatile functional group in drug design, recognized for its ability to act as a bioisostere of amides and carbonyls, engage in hydrogen bonding, and, due to its cationic nature at physiological pH, interact with negatively charged biomolecules like the phosphate backbone of DNA.[4][5]
This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this compound. We will proceed from the foundational steps of synthesis and physicochemical analysis to detailed protocols for assessing its biological activity, providing the scientific rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking to systematically evaluate this or structurally related novel compounds.
Section 1: Proposed Synthesis and Physicochemical Profiling
A robust in vitro characterization begins with a pure, well-characterized starting material. The following section outlines a proposed synthesis strategy and the essential physicochemical assessments required to build a foundational understanding of the compound's behavior.
Proposed Synthesis via the Pinner Reaction
The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[4][6] The proposed workflow starts from the readily available 3,4,5-trimethoxybenzonitrile.
Rationale: This multi-step, one-pot synthesis is atom-economical and leverages common laboratory reagents. The formation of the intermediate Pinner salt (an imidate) is a key step, which is then ammonolyzed to yield the desired amidine base. Conversion to the hydrochloride salt is crucial for improving solubility and stability for biological assays.
Experimental Protocol: Pinner Synthesis of 3,4,5-Trimethoxybenzimidamide HCl
-
Step 1: Formation of the Imidate (Pinner Salt):
-
Suspend 3,4,5-trimethoxybenzonitrile (1 equivalent) in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting nitrile.
-
The resulting precipitate, ethyl 3,4,5-trimethoxybenzimidate hydrochloride, is collected by filtration and washed with cold anhydrous diethyl ether.
-
-
Step 2: Ammonolysis to the Amidine:
-
Dissolve the collected Pinner salt in anhydrous ethanol.
-
Cool the solution to 0°C.
-
Bubble anhydrous ammonia (NH₃) gas through the solution until saturation.
-
Seal the vessel and stir at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of the amidine product.
-
-
Step 3: Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
-
-
Step 4: Structural Confirmation:
-
Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy.
-
Essential Physicochemical Characterization
Understanding a compound's physical and chemical properties is critical for designing meaningful biological assays and interpreting their results.
| Property | Experimental Method | Rationale & Importance |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry) | Determines the maximum achievable concentration in aqueous buffers used for in vitro assays. Prevents compound precipitation and ensures accurate dosing. |
| pKa | Potentiometric Titration or UV-Metric Method | The amidine group is basic. Knowing the pKa is essential to predict the ionization state at physiological pH (∼7.4), which governs membrane permeability and target interaction. |
| LogP / LogD | Shake-Flask Method or HPLC-based Method | Measures lipophilicity. LogP (for the neutral species) and LogD (at a specific pH) are critical predictors of cell permeability and potential for non-specific binding. |
| Chemical Purity | RP-HPLC with UV Detection | Quantifies the purity of the synthesized batch, ensuring that observed biological effects are due to the target compound and not impurities. A purity of >95% is standard.[7] |
Section 2: Analytical Method Development for Purity and Quantification
A validated analytical method is the backbone of reliable characterization, ensuring purity and accurate concentration determination for all subsequent experiments.
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing small organic molecules.[7] It offers high resolution, sensitivity, and reproducibility. The method development process aims to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities, within a reasonable run time.[8]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: Start with a C18 stationary phase (e.g., Kromasil 100 C-18, 250 x 4.6mm, 5µm), which is versatile for a wide range of small molecules.[7]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amidine is protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
-
Wavelength Detection: Perform a UV-Vis scan of the compound dissolved in the mobile phase to determine the wavelength of maximum absorbance (λ-max) for sensitive detection. Given the aromatic nature, a starting point of 213-260 nm is logical.[7]
-
Gradient Optimization:
-
Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compound.
-
Focused Gradient: Design a shallower gradient around the observed elution time to optimize the resolution between the main peak and any impurities.
-
-
Method Validation: Once optimized, the method should be validated according to ICH guidelines for linearity, accuracy, and precision.
Section 3: In Vitro Biological Profiling
Based on the compound's constituent moieties, the primary hypothesis for its biological activity is anticancer efficacy. The following assays provide a tiered approach to test this hypothesis, moving from broad cytotoxicity screening to more specific mechanism-of-action studies.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability and proliferation.[1]
Rationale: This assay provides a quantitative measure of cytotoxicity (IC₅₀ value) across multiple cell lines. The selection of cell lines should ideally include those known to be sensitive to tubulin inhibitors (e.g., MCF-7 breast cancer, HepG-2 liver cancer) and could be expanded based on therapeutic interest.[2][3] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of 3,4,5-Trimethoxybenzimidamide HCl in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Elucidating the Mechanism of Action (MoA)
Should the compound exhibit potent antiproliferative activity, the next logical step is to investigate its mechanism. Based on its structure, two primary hypotheses emerge.
Hypothesis 1: Tubulin Polymerization Inhibition The 3,4,5-trimethoxyphenyl group is a classic pharmacophore that binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
-
Proposed Assay: An in vitro tubulin polymerization assay using purified tubulin. The compound's effect on the rate and extent of tubulin polymerization can be monitored by measuring the change in light scattering or fluorescence over time.
Hypothesis 2: DNA Binding The positively charged amidinium group can interact with the minor groove of DNA, particularly in AT-rich regions, potentially interfering with replication and transcription processes.[4][9]
-
Proposed Assay: A DNA binding study using fluorescence spectroscopy. This can be done by monitoring the quenching of the compound's intrinsic fluorescence upon titration with calf thymus DNA (ctDNA) or by a displacement assay using a DNA-intercalating dye like ethidium bromide.
Conclusion
The in vitro characterization of a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of its constituent parts—the 3,4,5-trimethoxyphenyl and benzimidamide groups—we have constructed a logical and comprehensive workflow. This guide provides detailed, actionable protocols for synthesis, physicochemical profiling, analytical method development, and biological evaluation, from broad antiproliferative screening to specific mechanism-of-action studies. Following this roadmap will enable researchers to generate a robust and reliable data package, essential for determining the therapeutic potential of this promising molecular scaffold.
References
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Trimethobenzamide hydrochloride - CAS Common Chemistry. CAS, a division of the American Chemical Society.
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Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences.
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N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride. BLD Pharm.
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Trimethobenzamide Hydrochloride - API. Pharmaffiliates.
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Trimethobenzamide Hydrochloride. TCI Deutschland GmbH.
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Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. National Institutes of Health.
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Trimethobenzamide Hydrochloride. CymitQuimica.
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Trimethobenzamide. PubChem, National Institutes of Health.
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Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PMC, National Institutes of Health.
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Trimethobenzamide Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd.
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
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Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed, National Institutes of Health.
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Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate.
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Synthesis and bioevaluation of novel 3,4,5-trimethoxybenzylbenzimidazole derivatives that inhibit Helicobacter pylori-induced pathogenesis in human gastric epithelial cells. PubMed, National Institutes of Health.
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The Amidine Group: A Pivotal Player in Biochemical Reactivity and Drug Design. BenchChem.
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC, National Institutes of Health.
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Synthesis and Crystal Structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate.
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The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide. BenchChem.
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
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Synthesis and bioevaluation of novel 3,4,5-trimethoxybenzylbenzimidazole derivatives that inhibit Helicobacter pylori-induced pathogenesis in human gastric epithelial cells. Taipei Medical University.
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3,4,5-TRIMETHOXYBENZAMIDE synthesis. ChemicalBook.
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TRIMETHOBENZAMIDE HYDROCHLORIDE. ChemicalBook.
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Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
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Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Waters Corporation.
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
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An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxybenzimidamide Hydrochloride
This guide provides a comprehensive exploration of the synthetic pathways leading to 3,4,5-Trimethoxybenzimidamide hydrochloride, a valuable intermediate in pharmaceutical and medicinal chemistry research. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and rationale for the chosen methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a member of the benzamidine class of compounds, which are recognized for their diverse biological activities and their utility as building blocks in the synthesis of various heterocyclic systems. The 3,4,5-trimethoxy substitution pattern is a key feature in many bioactive molecules, including the antibacterial agent Trimethoprim.[1][2] This guide will detail a reliable and reproducible pathway for the synthesis of this important compound, starting from the readily available precursor, 3,4,5-trimethoxybenzaldehyde.
Overall Synthetic Strategy
The most common and efficient route for the synthesis of this compound involves a two-step process. The first step is the conversion of 3,4,5-trimethoxybenzaldehyde to 3,4,5-trimethoxybenzonitrile. The second, and key, step is the Pinner reaction of the nitrile with an alcohol in the presence of hydrogen chloride, followed by ammonolysis to yield the desired benzimidamide hydrochloride.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3,4,5-Trimethoxybenzonitrile
The initial phase of the synthesis focuses on the conversion of 3,4,5-trimethoxybenzaldehyde to its corresponding nitrile. This transformation is crucial as the nitrile functionality is the direct precursor for the subsequent Pinner reaction. A common and effective method for this conversion is through the formation of an oxime followed by dehydration.
Step 1.1: Formation of 3,4,5-Trimethoxybenzaldoxime
The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine to form the corresponding aldoxime. This is a classic condensation reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in methanol.
-
To this solution, add a mixture of hydroxylamine sulfate (1.0 eq) and sodium acetate (5.0 eq).
-
Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add demineralized water to the residue and cool the mixture to 5-8 °C.
-
Filter the resulting white crystalline solid, wash with cold water, and dry to obtain 3,4,5-trimethoxybenzaldoxime.[3]
Causality of Experimental Choices:
-
Sodium acetate: Acts as a base to neutralize the sulfuric acid formed from hydroxylamine sulfate, thus liberating the free hydroxylamine necessary for the reaction with the aldehyde.
-
Methanol: Serves as a suitable solvent that dissolves the reactants and facilitates the reaction.
-
Reflux: The elevated temperature increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.
Step 1.2: Dehydration of 3,4,5-Trimethoxybenzaldoxime to 3,4,5-Trimethoxybenzonitrile
The second step is the dehydration of the newly formed oxime to the nitrile. Various dehydrating agents can be employed for this purpose, with acetic anhydride being a common and effective choice.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, suspend 3,4,5-trimethoxybenzaldoxime (1.0 eq) in acetic anhydride (Ac₂O).
-
Gently heat the mixture to reflux and maintain for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture into ice-water to quench the excess acetic anhydride.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,4,5-trimethoxybenzonitrile.
Causality of Experimental Choices:
-
Acetic Anhydride: Acts as a powerful dehydrating agent, efficiently removing the elements of water from the oxime to form the nitrile.
-
Reflux: Provides the necessary energy to overcome the activation barrier for the dehydration reaction.
-
Quenching in ice-water: Safely decomposes the excess reactive acetic anhydride and precipitates the less water-soluble nitrile product.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1.1 | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldoxime | Hydroxylamine Sulfate, Sodium Acetate | >95% |
| 1.2 | 3,4,5-Trimethoxybenzaldoxime | 3,4,5-Trimethoxybenzonitrile | Acetic Anhydride | >90% |
Part 2: Synthesis of this compound via the Pinner Reaction
The core of this synthesis lies in the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[4]
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- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
Technical Guide: Off-Target Profiling of 3,4,5-Trimethoxybenzimidamide Hydrochloride
[1]
Executive Technical Summary
This compound (3,4,5-TMBH) is a synthetic intermediate and bioactive scaffold often utilized in the development of serine protease inhibitors, antifungal agents, and heterocyclic drug candidates.[1]
Its chemical structure presents a "Dual-Warhead" liability :
-
The Benzimidamide Moiety: A structural mimic of the Arginine side chain, acting as a competitive inhibitor for Trypsin-like Serine Proteases (P1 pocket binder).[1]
-
The 3,4,5-Trimethoxyphenyl Moiety: A classic pharmacophore for the Colchicine-binding site on
-tubulin, potentially leading to microtubule depolymerization and G2/M cell cycle arrest.[1][2]
This guide provides the mechanistic basis for these off-target effects and details the experimental protocols required to validate and mitigate them in cell-based assays.
Structural Deconvolution & Mechanism of Action
To understand the off-target profile, we must dissect the molecule into its functional pharmacophores.
The Serine Protease Axis (The Biochemical Liability)
The benzimidamide (benzamidine) group is highly basic (
-
Mechanism: It forms a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine proteases.
-
Affected Targets: Trypsin, Thrombin, Factor Xa, Plasmin, Urokinase-type Plasminogen Activator (uPA), and Matriptase.[1]
-
Cellular Consequence: Inhibition of autocrine signaling pathways, alteration of extracellular matrix remodeling, and interference with trypsin-dependent cell detachment protocols.[1]
The Tubulin Axis (The Cytotoxic Liability)
The 3,4,5-trimethoxyphenyl (TMP) ring is the defining feature of Colchicine-site inhibitors (e.g., Combretastatin A-4, Podophyllotoxin).
-
Mechanism: The TMP moiety docks into the hydrophobic pocket of
-tubulin (at the interface with -tubulin). If the benzimidamide tail can be accommodated within the binding site (often tolerating diverse extensions), the molecule will inhibit tubulin polymerization. -
Cellular Consequence: Disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Secondary Off-Targets (Ion Channels)
-
ASIC/ENaC Channels: Amidines are known pore blockers of Acid-Sensing Ion Channels (ASICs) and Epithelial Sodium Channels (ENaC), potentially altering cellular electrophysiology.[1]
Visualization of Off-Target Pathways[1]
The following diagram illustrates the structural causality linking 3,4,5-TMBH to its off-target phenotypes.
Caption: Structural dissection of 3,4,5-TMBH revealing the dual-pharmacophore mechanisms leading to protease inhibition and tubulin depolymerization.[1]
Experimental Validation Protocols
To confirm these off-target effects in your specific cell lines, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Assessment (In Cellulo)
Objective: Determine if cytotoxicity is driven by microtubule destabilization.[1]
-
Reagents: Anti-
-tubulin antibody (FITC-conjugated), DAPI (nuclear stain), 3,4,5-TMBH (test), Colchicine (positive control). -
Cell Preparation: Seed HeLa or MCF-7 cells on glass coverslips (density:
cells/well). Allow 24h adhesion. -
Treatment:
-
Fixation (Critical Step):
-
Staining: Block with 1% BSA. Incubate with Anti-
-tubulin (1:200) for 1h. Counterstain with DAPI.[1] -
Analysis:
-
Confocal Microscopy: Look for "diffuse" green staining (depolymerized) vs. distinct filamentous network (intact).[1]
-
Quantification: Assess the percentage of cells with rounded morphology and condensed chromatin (mitotic arrest).
-
Protocol B: Serine Protease Activity Assay (Biochemical)
Objective: Quantify the inhibitory constant (
-
System: Fluorogenic substrate assay using Boc-Gln-Ala-Arg-AMC (Trypsin substrate).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl
, 0.01% Triton X-100. -
Workflow:
-
Prepare 3,4,5-TMBH serial dilutions (0.1 nM to 100
M) in black 96-well plates. -
Add Purified Trypsin (bovine or porcine) at 10 nM final concentration.[1]
-
Incubate 15 min at 25°C to allow equilibrium binding.
-
Add Substrate (Boc-Gln-Ala-Arg-AMC) at
concentration (approx. 50 M).[1] -
Read: Kinetic fluorescence measurement (Ex: 380 nm, Em: 460 nm) for 30 min.
-
-
Calculation: Plot
vs. [Inhibitor] to determine . Calculate using the Cheng-Prusoff equation: .[1]
Quantitative Data Summary (Predicted vs. Literature)
The following table summarizes the expected off-target profile based on Structure-Activity Relationship (SAR) data of homologous benzamidine and trimethoxy-phenyl derivatives.
| Target Class | Specific Target | Est. Potency ( | Mechanism | Biological Impact |
| Serine Protease | Trypsin | 10 - 50 | Competitive (S1) | Interference with detachment; protein stability.[1] |
| Serine Protease | Thrombin | 50 - 200 | Competitive (S1) | Altered coagulation signaling (PAR receptors).[1] |
| Cytoskeleton | 1 - 10 | Polymerization Inhibitor | High Cytotoxicity ; G2/M Arrest.[1] | |
| Ion Channel | ASIC / ENaC | 10 - 100 | Pore Block | Altered pH sensing; Na+ transport.[1] |
*Note: Tubulin potency is highly dependent on the steric freedom of the benzimidamide tail. If constrained (e.g., in a fused ring system), potency increases significantly.[1]
Screening Workflow Diagram
Use this logic flow to determine if 3,4,5-TMBH is interfering with your specific assay readout.
Caption: Decision tree for deconvoluting phenotypic effects of 3,4,5-TMBH in cell culture systems.
References
-
Walsmann, P. (1977).[1][4] "Inhibition of serine proteinases by benzamidine derivatives." Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[1]
-
Wang, Y., et al. (2018).[1] "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules, 23(11), 2775.[1]
-
Okuro, K., et al. (2015).[1] "Trypsin inhibition by benzamidine-conjugated molecular glues." Chemical Science, 6, 3063-3070.[1]
-
Zhang, X., et al. (2017).[1] "Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents." Molecules, 22(12).[1]
-
CymitQuimica. "Trimethobenzamide hydrochloride vs. Benzimidamide derivatives Structure Analysis."
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Modeling and Docking of 3,4,5-Trimethoxybenzimidamide Hydrochloride: A Dual-Pharmacophore Analysis
Topic: Molecular Modeling and Docking of 3,4,5-Trimethoxybenzimidamide Hydrochloride Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
This technical guide outlines the computational protocol for modeling This compound , a small molecule exhibiting a "hybrid" pharmacophoric architecture. The molecule consists of two distinct functional domains:
-
The Benzimidamide (Benzamidine) Head: A classic cationic recognition motif for serine proteases (Trypsin, Thrombin, Factor Xa).
-
The 3,4,5-Trimethoxy Tail: A lipophilic motif frequently associated with tubulin polymerization inhibition (Colchicine site) and CNS activity.
This guide moves beyond generic docking tutorials, focusing on the specific challenges of modeling charged amidine species , handling hydrochloride salts in silico, and validating interactions using Molecular Dynamics (MD) .
Chemoinformatics and Ligand Preparation
The accuracy of any docking study depends on the correct representation of the ligand's electronic state at physiological pH.
Handling the Hydrochloride Salt
In solid state, the compound exists as a hydrochloride salt (
-
Modeling Action: Remove the chloride ion (
) from the ligand structure during the initial docking preparation. The ion should only be reintroduced as a counter-ion during the solvation step of Molecular Dynamics simulations to maintain charge neutrality.
Protonation State (Critical Step)
The benzimidamide group is highly basic (
-
Common Error: Docking the neutral species. This leads to false negatives as it fails to capture the critical salt bridge with the target's Aspartate residue.
-
Correct Protocol: Force the amidine group to a +1 charge state .
Table 1: Physicochemical Profile for Modeling
| Property | Value / State | Modeling Implication |
|---|
| Formula |
Workflow Visualization
The following diagram illustrates the decision matrix for modeling this specific compound against its two most probable biological targets.
Figure 1: Strategic workflow for multi-target modeling of benzimidamide derivatives.
Case Study 1: Serine Protease Docking (Trypsin/Thrombin)
The benzimidamide moiety is a "privileged structure" for the S1 pocket of trypsin-like serine proteases.
Target Selection & Preparation[1]
-
PDB Selection: Use PDB ID: 3PTB (Bovine Trypsin with Benzamidine).[1] This structure provides the "bound" conformation of the active site, reducing the need for extensive induced-fit sampling.
-
Grid Box Generation: Center the grid on the crystallographic benzamidine ligand.
-
Dimensions:
Å (Sufficient to cover S1 and S2 pockets).[1] -
Key Residue:Asp189 (at the bottom of the S1 pocket).
-
Docking Protocol (AutoDock Vina / Glide Standard)[1]
-
Interaction Constraint (Optional but Recommended): Define a hydrogen bond constraint on Asp189 . This forces the docking algorithm to prioritize poses where the amidine group forms a salt bridge with Asp189, mimicking the known biological mechanism.
-
Scoring Function: Standard precision (SP) is sufficient. The electrostatics term will dominate the score due to the cation-anion interaction.
Mechanistic Validation
A valid pose must exhibit the following geometry:
-
Salt Bridge: Amidine
Asp189 (Distance Å).[1] -
Cation-
Interaction: The phenyl ring of the ligand often stacks against His57 or interacts with the backbone of Ser190 .
Case Study 2: Tubulin Binding (Colchicine Site)
The 3,4,5-trimethoxy motif is structurally homologous to the A-ring of Colchicine and Combretastatin A-4.
Target Selection[1][2]
-
PDB Selection: PDB ID: 1SA0 (Tubulin-Colchicine complex).[1]
-
Site Definition: The Colchicine binding site is located at the interface of
and tubulin.
Docking Nuances
Unlike the protease target, this pocket is largely hydrophobic.[1]
-
Lipophilicity Mapping: The 3,4,5-trimethoxy group must bury itself in the hydrophobic pocket lined by Val181, Cys241, and Leu248 (
-subunit). -
Amidine Challenge: The charged amidine head is hydrophilic.[1] In this pocket, it must find a solvent-exposed region or a specific polar residue (like Asn101 or Glu183 ) to avoid a high desolvation penalty.[1] Note: If the amidine cannot find a polar partner, the affinity for Tubulin may be predicted as low.
Molecular Dynamics (MD) Simulation Protocol
Docking provides a static snapshot.[1] MD is required to verify if the salt bridge (Protease) or hydrophobic packing (Tubulin) is stable in dynamic aqueous conditions.
System Setup[1][3][4][5]
-
Force Field: CHARMM36m or AMBER ff14SB (robust for protein-ligand complexes).[1]
-
Ligand Topology: Generate using CGenFF (CHARMM) or GAFF2 (AMBER).[1] Ensure the amidine charge is distributed symmetrically across the N-C-N resonance structure.
-
Solvation: TIP3P water model, cubic box with 10 Å padding.
-
Neutralization: Add
ions to neutralize the total system charge (Protein charge + Ligand charge).[1]
Analysis Metrics
Table 2: Success Criteria for MD Trajectories
| Metric | Target: Protease (Trypsin) | Target: Tubulin |
| Ligand RMSD | Stable (< 2.0 Å) indicates tight binding in S1.[1] | Higher fluctuations (< 3.5 Å) acceptable due to surface binding.[1] |
| H-Bond Occupancy | Asp189 > 80% occupancy (Critical).[1] | Val181 (Backbone) or Cys241 interactions.[1] |
| RMSF (Protein) | Low fluctuation in Loop 190-195 .[1] | Stability of the T7 Loop . |
Interaction Pathway Diagram
The following diagram details the specific molecular interactions that must be monitored during the simulation to confirm biological relevance.
Figure 2: Molecular interaction map for Serine Protease vs. Tubulin binding modes.
References
-
Bovine Trypsin-Benzamidine Complex
-
Benzamidine Docking Protocols
-
Sulpizi, M., et al. (2001). Reaction mechanism of benzamidine inhibition of trypsin: A QM/MM study. Proteins: Structure, Function, and Bioinformatics.
-
-
Tubulin-Colchicine Interactions
-
Protonation States in Docking
Sources
Trimethobenzamide Hydrochloride: Crystal Structure Analysis & Solid-State Characterization
This guide serves as an advanced technical resource for the solid-state characterization of Trimethobenzamide Hydrochloride (TMB-HCl) .[1] It is designed for pharmaceutical scientists requiring a rigorous, self-validating framework for structural analysis.[1]
Executive Summary & Physicochemical Profile
Trimethobenzamide Hydrochloride (TMB-HCl) is a substituted benzamide antiemetic.[1][2] Its solid-state stability is a Critical Quality Attribute (CQA) that directly impacts bioavailability and formulation performance.[1] Unlike simple salts, TMB-HCl exhibits a propensity for disorder during high-energy processing (e.g., lyophilization, compression), making the distinction between its crystalline and amorphous phases vital.[1]
| Property | Data / Specification | Implication for Analysis |
| CAS Number | 554-92-7 | Unique identifier for database retrieval.[1][3][4][5] |
| Molecular Formula | Basis for electron density calculation in XRD.[1] | |
| Molecular Weight | 424.92 g/mol | Used for unit cell density ( |
| Melting Point | 187.0 – 191.0 °C | Primary Validation Point: Sharp endotherm confirms crystallinity; broadening indicates impurities or amorphization.[1] |
| Solubility | Soluble in water; slightly soluble in ethanol | Dictates solvent choice for single-crystal growth (slow evaporation).[1] |
| Appearance | White crystalline powder | Visual confirmation of bulk purity.[1] |
Crystallography & Structural Determination Protocol
Note: While specific proprietary unit cell parameters are often held within internal dossiers, the following protocol outlines the standardized workflow for determining the ab initio structure of TMB-HCl.
2.1 Single Crystal Growth Strategy
To resolve the specific unit cell dimensions and space group, high-quality single crystals must be grown.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (90:10 v/v).[1] TMB-HCl is highly soluble in water; ethanol acts as an antisolvent to control nucleation rate.[1]
-
Conditions: Maintain at 4°C to reduce thermal vibration and encourage ordered packing.
-
Target Morphology: Prismatic or block-like crystals (needles often indicate rapid, disordered growth).[1]
2.2 Data Collection & Refinement Logic
The structure solution process follows a deductive logic path to ensure the resulting model is physically meaningful.
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, Å).[1] -
Temperature: 100 K (Cryogenic cooling is mandatory to minimize atomic displacement parameters,
). -
Space Group Determination:
-
Refinement Targets:
Analytical Methodologies: The Triad of Validation
A single technique is insufficient for robust characterization. We employ a "Triad of Validation" where XRD, DSC, and FTIR data must corroborate each other.
3.1 Powder X-Ray Diffraction (PXRD)
PXRD is the "fingerprint" of the solid form.[1] It differentiates the stable crystalline API from amorphous dispersions often found in orally disintegrating tablets (ODTs).[1]
-
Diagnostic Peaks: Look for sharp, high-intensity Bragg reflections in the low-angle region (
), which correspond to the largest d-spacings (unit cell axes).[1] -
Amorphization Indicator: A "halo" or broad hump in the baseline between
indicates a loss of long-range order (amorphous content).[1]
3.2 Differential Scanning Calorimetry (DSC)
DSC provides thermodynamic validation of the physical form.[1]
-
Protocol: Heat from 30°C to 250°C at 10°C/min under
purge (50 mL/min). -
Interpretation:
-
Event A (Dehydration): Broad endotherm < 100°C suggests a hydrate form (check TGA for mass loss).[1]
-
Event B (Melting): Sharp endotherm onset at 187°C .
-
Validation: If onset shifts to < 185°C or widens, suspect eutectic impurities or partial amorphization.[1]
-
-
Event C (Decomposition): Exothermic events > 220°C.[1]
-
3.3 Fourier Transform Infrared Spectroscopy (FTIR)
FTIR probes the local chemical environment, specifically hydrogen bonding.
-
Key Region: Amide I and II bands (
).[1] -
Shift Logic: In the crystalline state, intermolecular H-bonds constrain the carbonyl stretch, shifting it to a lower frequency compared to the amorphous or dissolved state.
Visualization: Logical Workflows
Diagram 1: Structural Determination & Validation Workflow
This flowchart illustrates the decision-making process for validating the solid form of TMB-HCl.
Caption: Integrated workflow for confirming the crystal structure and phase purity of Trimethobenzamide HCl.
Diagram 2: Structure-Property Logic Pathway
This diagram explains why the crystal structure matters for drug performance.[1]
Caption: Causal relationship between the internal crystal lattice and observable physicochemical properties.
References
-
PubChem. (2025).[1][7] Trimethobenzamide Hydrochloride Compound Summary (CID 68385). National Library of Medicine.[1] [Link]
-
Uluhan, O. D., et al. (2023).[1][8][9][10] Development and characterization of trimethobenzamide hydrochloride containing orally disintegrating tablets. Journal of Drug Delivery Science and Technology. [Link]
-
Mettler Toledo. (2024).[1][11] Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. [Link]
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- 3. caymanchem.com [caymanchem.com]
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Introduction: Contextualizing 3,4,5-Trimethoxybenzimidamide Hydrochloride
An In-Depth Technical Guide to the Solubility and pKa of 3,4,5-Trimethoxybenzimidamide Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in medicinal chemistry, valued for its presence in a range of biologically active molecules. Its incorporation into a benzimidamide functional group, and subsequent conversion to a hydrochloride salt, yields this compound—a compound of significant interest for pharmaceutical development. The amidine group is a potent hydrogen bond donor and acceptor, and its basicity allows for the formation of stable, crystalline salts, which is a critical attribute for Active Pharmaceutical Ingredients (APIs).
This guide provides a deep dive into two of the most fundamental physicochemical properties of this compound: solubility and pKa . An understanding of these parameters is not merely academic; it is the bedrock upon which successful drug formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. We will explore the theoretical underpinnings of these properties, grounded in the compound's unique structure, and provide robust, field-proven experimental protocols for their empirical determination.
Section 1: Molecular Structure and Its Physicochemical Implications
To understand the solubility and pKa of this compound, we must first dissect its molecular architecture. The molecule can be deconstructed into three key components: the benzimidamide core, the trimethoxyaryl group, and the hydrochloride salt form.
-
The Benzimidamide Core: The benzimidamide functional group, C₆H₅C(=NH)NH₂, is a strongly basic moiety. This pronounced basicity stems from the fact that upon protonation, the positive charge is delocalized across both nitrogen atoms via resonance, forming a highly stabilized amidinium cation. The parent compound, benzamidine, has a pKa of approximately 11.6, classifying it as a strong organic base.[1] This core structure dictates that the molecule will be predominantly protonated and positively charged at physiological pH.
-
The 3,4,5-Trimethoxy Substituents: The three methoxy (-OCH₃) groups on the phenyl ring exert a significant electronic influence. As electron-donating groups through resonance, they increase the electron density on the aromatic ring. This inductive effect, though modest, can subtly influence the basicity of the distant amidine group, potentially increasing its pKa slightly relative to the unsubstituted benzamidine.
-
The Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate and critical choice in drug development. By reacting the strongly basic amidine "free base" with hydrochloric acid, we form a salt that is typically a crystalline, stable solid. Crucially, this salt form dramatically enhances aqueous solubility compared to the neutral free base.[2] For basic compounds, conversion to a salt is one of the most common and effective strategies to improve solubility and dissolution rates.[3]
Predicted Physicochemical Profile
Based on this structural analysis, we can establish a set of well-founded hypotheses regarding the compound's behavior, which our experimental protocols will aim to confirm.
| Property | Predicted Characteristic | Rationale |
| pKa | Strongly Basic (Predicted pKa > 11) | The benzimidamide core is inherently a strong base due to the resonance-stabilized amidinium cation. Electron-donating methoxy groups may further enhance this basicity. |
| Aqueous Solubility | High (as Hydrochloride Salt) | As a salt of a strong base and a strong acid, significant dissociation in aqueous media is expected, leading to good solubility. |
| pH-Dependent Solubility | High at acidic to neutral pH, decreasing sharply at high pH | Solubility will be highest at pH values well below the pKa, where the protonated, charged form dominates. As the pH approaches and surpasses the pKa, the less soluble, neutral free base will precipitate. |
Section 2: Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. For this compound, we expect a distinct pH-dependent solubility profile. The gold-standard methodology for determining equilibrium solubility is the Shake-Flask Method .[4][5]
Causality Behind the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the solid compound in a specific solvent (or buffer) for an extended period, we ensure that the dissolution process has reached its endpoint. Subsequent analysis of the clarified supernatant provides the concentration of the compound at saturation, i.e., its equilibrium solubility. This method's robustness makes it the benchmark against which other, higher-throughput methods are often compared.[4]
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the Shake-Flask protocol.
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4) and a higher pH (e.g., 9.0) to induce precipitation of the free base.
-
Sample Addition: Add an excess amount of this compound to individual glass vials for each buffer. "Excess" means enough solid is added such that a visible amount of undissolved solid remains at the end of the experiment. This is a critical self-validating step to ensure saturation has been reached.[4]
-
Equilibration: Add a known volume of the respective buffer to each vial. Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C for physicochemical profiling or 37°C for biological relevance). Agitate for a predetermined period, generally 24 to 48 hours, to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.
-
pH Measurement: Measure the pH of the remaining saturated solution in the vial to confirm the final equilibrium pH.[4]
-
Quantification: Dilute the filtered sample appropriately and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Report the solubility at each equilibrium pH value in units of mg/mL or µg/mL.
Section 3: pKa Determination
The pKa, or acid dissociation constant, is a quantitative measure of a substance's acidity or basicity. For a base like 3,4,5-Trimethoxybenzimidamide, the pKa refers to the dissociation of its conjugate acid (the protonated amidinium form). It is the pH at which 50% of the compound is in its protonated (charged) form and 50% is in its neutral (free base) form. This value is indispensable for predicting a drug's absorption and distribution characteristics.
Causality Behind Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration (a strong acid, in this case, to titrate the basic form, or a strong base to titrate the hydrochloride salt) is added incrementally. The resulting plot of pH versus the volume of titrant added produces a titration curve. The inflection point, or more accurately, the midpoint of the buffer region, corresponds to the half-equivalence point. At this specific point, the concentrations of the protonated and neutral forms are equal, and according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa.[8][9]
Experimental Workflow: pKa Determination by Potentiometric Titration
The following diagram illustrates the workflow for determining pKa via potentiometric titration.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Detailed Step-by-Step Protocol
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, degassed water to create a solution of known molarity (e.g., 1-10 mM).[8][10] Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
-
System Setup: Calibrate a pH meter using at least two standard pH buffers (e.g., pH 4.01, 7.00, 10.01). Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and gently stir with a magnetic stir bar. It is advisable to blanket the solution with an inert gas like nitrogen or argon to prevent absorption of atmospheric CO₂.
-
Titration: Immerse the calibrated pH electrode and the tip of a calibrated burette containing the NaOH titrant into the solution.
-
Data Collection: Record the initial pH. Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[10] Collect more data points in the regions where the pH changes most rapidly.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
To accurately determine the equivalence point (the point of steepest slope), calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume.
-
Calculate the half-equivalence volume by dividing the equivalence volume by two.
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[8]
-
Conclusion
This guide provides the necessary theoretical framework and detailed, authoritative experimental protocols—the Shake-Flask method for solubility and potentiometric titration for pKa—to enable researchers to empirically determine these critical parameters. The execution of these protocols will provide the precise, high-quality data required to support all stages of drug development, from initial formulation and screening to predicting in vivo performance.
References
- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4507499A - N-(4-Hydroxybenzyl)-3,4,5-trimethoxybenzamide and method for producing trimethobenzamide chlorohydrate.
-
Berg, T. A. van den, et al. (2012). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 7, 53–71. Retrieved from [Link]
-
PubChem. (n.d.). Benzamidine. Retrieved from [Link]
-
Wikipedia. (2023). Benzamidine. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Ali, S., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6593. Retrieved from [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubChem. (n.d.). Benzamidine HCl hydrate. Retrieved from [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmaceutical Technology, 34(3). Retrieved from [Link]
-
Lam, P. Y., et al. (2001). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry, 44(25), 4372–4385. Retrieved from [Link]
-
ResearchGate. (2012). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Talluri, S., & Ghofrani, J. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Health Services Research, 7(2), 83-90. Retrieved from [Link]
-
USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4). Retrieved from [Link]
-
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Chemistry Europe. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemBioChem, 20(18), 2349-2353. Retrieved from [Link]
-
ResearchGate. (2010). Determination of pK(a) values of basic new drug substances by CE. Retrieved from [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Retrieved from [Link]
-
Pharmaceutical Technology. (2005). Salt Selection in Drug Development. Retrieved from [Link]
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Methodological & Application
Application Note: Characterization of Trimethobenzamide Hydrochloride in Cell-Based Assays
Abstract & Introduction
Trimethobenzamide hydrochloride (TMB) is a substituted benzamide indicated clinically for the management of nausea and vomiting.[1] Unlike phenothiazines, TMB exhibits a distinct pharmacological profile with primary antagonism at the Dopamine D2 receptor in the Chemoreceptor Trigger Zone (CTZ).[2] While its clinical utility is well-established, its application in in vitro research requires precise control over solubility, dosing, and assay design to distinguish specific receptor antagonism from off-target effects.
This application note provides a rigorous technical guide for researchers utilizing TMB in cell-based assays. It focuses on two critical workflows: Functional D2 Receptor Antagonism (cAMP Modulation) and Cellular Safety Profiling (Cytotoxicity) .
Compound Handling & Preparation[3][4][5]
Physicochemical Properties[6][7][8][9]
-
Solubility:
-
Water: Soluble (~50 mg/mL), but prone to hydrolysis over long periods.
-
DMSO:Preferred for Stock (≥70 mg/mL). Ensures sterility and stability.
-
Ethanol: Soluble (~8 mg/mL).
-
Stock Solution Protocol (100 mM)
To ensure experimental reproducibility, prepare a fresh stock solution in anhydrous DMSO.
-
Weighing: Accurately weigh 42.5 mg of Trimethobenzamide HCl.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich or equivalent).
-
Mixing: Vortex for 30 seconds until the solution is clear and colorless.
-
Storage: Aliquot into light-protective amber vials (50 µL/vial) and store at -20°C . Avoid repeated freeze-thaw cycles.
Critical Control: The final concentration of DMSO in the cell culture well must remain <0.5% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.
Mechanism of Action & Signaling Pathway
TMB acts as an antagonist at the D2 receptor, a G-protein coupled receptor (GPCR) coupled to the
-
Agonist State (Dopamine): Activation of D2 leads to the dissociation of the
subunit, which inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP. -
Antagonist State (Trimethobenzamide): TMB blocks the D2 receptor, preventing Dopamine binding.[5] This relieves the inhibition on Adenylyl Cyclase, allowing cAMP levels to recover (in the presence of a stimulator like Forskolin).
Visualization: D2 Receptor Signaling Pathway
Figure 1: Mechanism of Action.[6] TMB antagonizes the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream cAMP levels.
Experimental Protocols
Protocol A: Functional cAMP Antagonism Assay
Objective: Determine the IC50 of TMB by measuring the recovery of cAMP levels in D2-expressing cells treated with Dopamine.
Cell Model: CHO-K1 or HEK293 stably expressing human Dopamine D2 Receptor (CHO-D2). Readout: TR-FRET (e.g., HTRF cAMP) or Luminescence (e.g., GloSensor).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed CHO-D2 cells at 2,000 cells/well in a 384-well white low-volume plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation (Antagonist Mode):
-
Prepare a 2x serial dilution of TMB in stimulation buffer (HBSS + 20 mM HEPES + 500 µM IBMX).
-
Range: 100 µM down to 0.1 nM (10-point curve).
-
-
Agonist Challenge Preparation:
-
Prepare a 4x solution of Dopamine (EC80 concentration, typically ~10-30 nM) mixed with Forskolin (final conc. 1-5 µM).
-
Note: Forskolin is required to raise the basal cAMP "ceiling" so the D2-mediated drop is detectable.
-
-
Treatment:
-
Remove culture media.
-
Add 5 µL of TMB dilutions (or vehicle control). Incubate for 15 mins at RT.
-
Add 5 µL of Dopamine/Forskolin mix.
-
Incubate for 30-45 minutes at RT.
-
-
Detection:
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.
-
Incubate 1 hour.
-
Read on a compatible plate reader (e.g., EnVision).
-
Data Analysis: Plot the HTRF ratio (665/620 nm) against log[TMB]. An increase in signal indicates successful antagonism of the D2 receptor (reversal of Dopamine inhibition).
Protocol B: Off-Target Cytotoxicity Profiling
Objective: Validate that observed functional effects are due to receptor modulation and not general cellular toxicity.
Cell Model: HepG2 (Liver toxicity model) or parental CHO-K1 (Null control). Readout: ATP Quantification (CellTiter-Glo) or MTT.
Step-by-Step Workflow:
-
Seeding: Seed cells at 5,000 cells/well in 96-well clear-bottom plates. Incubate 24h.
-
Dosing:
-
Prepare TMB dilutions in complete media (0.1 µM – 300 µM).
-
Include Positive Control: Staurosporine (1 µM) or 10% DMSO.
-
Include Vehicle Control: 0.5% DMSO media.
-
-
Incubation: Treat cells for 24 or 48 hours at 37°C.
-
Assay:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Interpretation:
-
Calculate % Viability relative to Vehicle Control.
-
Pass Criteria: >90% viability at the functional assay's IC50 concentration.
-
Visualization: Experimental Workflow
Figure 2: Functional Assay Workflow. Sequential addition of antagonist (TMB) and agonist (Dopamine/Forskolin) ensures accurate receptor occupancy measurement.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Primary Target | Dopamine D2 Receptor | Antagonist ( |
| Stock Solubility | 70-84 mg/mL (DMSO) | Ensure anhydrous DMSO to prevent precipitation. |
| Functional IC50 | 1 - 50 µM | Dependent on Dopamine concentration used (Schild regression recommended). |
| Cytotoxicity CC50 | > 100 µM | Generally low toxicity in short-term assays. |
| Assay Window | 30 - 60 minutes | cAMP response is rapid; prolonged incubation may lead to desensitization. |
Troubleshooting & Expert Tips
-
"No Effect" in Functional Assay:
-
Cause: Insufficient Forskolin.
-
Solution: D2 is
coupled.[7] You must stimulate AC with Forskolin (1-5 µM) to see the D2-mediated drop. If cAMP is already at basal levels, D2 activation cannot lower it further.
-
-
Precipitation:
-
Cause: High aqueous concentration (>100 µM) in cold buffer.
-
Solution: Pre-warm assay buffers to 37°C before adding the compound. Keep DMSO constant across the dilution curve.
-
-
Receptor Desensitization:
-
Cause: Prolonged exposure to Dopamine.
-
Solution: Keep the agonist incubation time short (30-45 mins). Add TMB before Dopamine to allow equilibrium binding.
-
References
-
Mechanism of Action & Pharmacology
-
Trimethobenzamide - Wikipedia. (n.d.). Retrieved from
-
Trimethobenzamide Monograph for Professionals. (2024). Drugs.com. Retrieved from
-
-
Chemical Properties & Solubility
-
Dopamine Receptor Assay Methodology
-
Dopamine Receptor Antagonists - Annals of Palliative Medicine. (2012). Retrieved from
-
Development and Characterization of Novel Selective Dopamine D2 Receptor Antagonists. (2021). MDPI. Retrieved from
-
-
Cell Culture & Toxicity Guidelines
-
Improving anticancer drug development begins with cell culture. (2016). NCBI Bookshelf. Retrieved from
-
Investigating and Mitigating Off-Target Effects in Cell Culture. (2025).[10] BenchChem. Retrieved from
-
Sources
- 1. Articles [globalrx.com]
- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 7. Ki Summary [bindingdb.org]
- 8. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. benchchem.com [benchchem.com]
Application Note: In Vivo Evaluation of 3,4,5-Trimethoxybenzimidamide Hydrochloride
Part 1: Executive Summary & Chemical Distinction
CRITICAL DISAMBIGUATION: Before proceeding, it is vital to distinguish the target compound from a similarly named drug.
-
Target Compound: 3,4,5-Trimethoxybenzimidamide (Benzamidine derivative). This is a Serine Protease Inhibitor (mimicking the arginine side chain).
-
NOT to be confused with: Trimethobenzamide (Tigan), which is a Benzamide derivative used as an antiemetic.[1]
Abstract:
3,4,5-Trimethoxybenzimidamide hydrochloride (TMB-HCl) is a synthetic small molecule belonging to the benzamidine class. Due to the highly basic amidine group (
Part 2: Mechanism of Action & Rationale
2.1 Molecular Mechanism
TMB-HCl acts as an arginine mimetic. The positively charged amidine group forms a critical salt bridge with the aspartate residue (Asp189 in trypsin; Asp189 in thrombin) located at the bottom of the S1 specificity pocket of serine proteases. The 3,4,5-trimethoxy substitution on the phenyl ring provides steric bulk and lipophilic interactions that modulate selectivity and metabolic stability compared to unsubstituted benzamidine.
2.2 Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and downstream physiological effects.
Figure 1: Mechanism of Action. TMB-HCl functions as a competitive inhibitor, blocking the catalytic triad of serine proteases by occupying the S1 specificity pocket.
Part 3: Formulation & Stability
Benzimidamides are highly polar. The Hydrochloride (HCl) salt form is critical for aqueous solubility but presents challenges for membrane permeability (Oral Bioavailability is typically <5%).
Table 1: Formulation Strategy for Parenteral Administration
| Parameter | Specification | Rationale |
| Solvent | 0.9% Saline or PBS (pH 7.4) | The HCl salt is highly water-soluble (>10 mg/mL). DMSO is rarely needed unless concentration >50 mg/mL is required. |
| pH Adjustment | Maintain pH 7.0–7.4 | The amidine group is stable but basic. Ensure the final solution is not too acidic (from the HCl salt) to prevent injection site irritation. |
| Stability | Prepare Fresh (Daily) | Benzimidamides are resistant to hydrolysis, but oxidation of the trimethoxy group can occur over time in solution. |
| Sterilization | 0.22 µm Filtration | Do not autoclave ; heat may degrade the methoxy substituents. |
Part 4: In Vivo Experimental Protocols
Protocol A: Pharmacokinetics (PK) Profile
Objective: Determine the half-life (
Experimental Design:
-
Species: Sprague-Dawley Rats (Male, 250–300g).
-
Group Size: n=3 per time point (or serial bleeding).
-
Route: Intravenous (IV) Bolus vs. Intraperitoneal (IP). Note: Oral (PO) is not recommended for initial screening due to low bioavailability.
Step-by-Step Workflow:
-
Dose Preparation: Dissolve TMB-HCl in sterile saline to 5 mg/mL.
-
Administration:
-
IV Group: 10 mg/kg via tail vein.
-
IP Group: 20 mg/kg via intraperitoneal injection.
-
-
Sampling: Collect 200 µL blood into Citrate or EDTA tubes (Heparin may interfere if measuring clotting times downstream) at:
-
Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h.
-
-
Bioanalysis: Plasma extraction using Acetonitrile precipitation. Analyze via LC-MS/MS (MRM mode targeting the parent mass).
-
Data Analysis: Calculate
, , and (Clearance).
Protocol B: Efficacy in Thrombosis (FeCl3 Induced Model)
Objective: Assess the anticoagulant efficacy of TMB-HCl by inhibiting Thrombin/Factor Xa in vivo.
Workflow Visualization:
Figure 2: Workflow for Ferric Chloride (FeCl3) induced thrombosis model.
Detailed Steps:
-
Anesthesia: Anesthetize mice with Ketamine/Xylazine.
-
Surgical Prep: Expose the carotid artery. Place a Doppler flow probe to establish baseline blood flow.
-
Treatment: Administer TMB-HCl (IV bolus: 5, 10, 20 mg/kg) 10 minutes prior to injury.
-
Control: Saline vehicle.
-
Positive Control: Argatroban (direct thrombin inhibitor) or Nafamostat.
-
-
Induction: Apply a filter paper soaked in 10% FeCl3 solution to the artery for 3 minutes. Remove and wash with saline.
-
Measurement: Record "Time to Occlusion" (defined as flow stopping for >1 minute).
-
Validation: If TMB-HCl is effective, occlusion time should be significantly prolonged compared to the vehicle.
Part 5: Safety & Toxicology Monitoring
Benzimidamides can induce specific off-target effects that must be monitored:
-
Hypotension (The "Bezold-Jarisch" like reflex):
-
Rapid IV injection of amidines can cause a sharp, transient drop in blood pressure and bradycardia.
-
Mitigation: Administer IV doses slowly (over 1–2 minutes) or use infusion. Monitor Mean Arterial Pressure (MAP).
-
-
Hypoglycemia:
-
Some benzamidine derivatives (e.g., Pentamidine) are toxic to pancreatic beta-cells.
-
Protocol: Monitor blood glucose levels at 1h and 4h post-dose.
-
-
Histamine Release:
-
Observe for signs of anaphylactoid reactions (paw swelling, respiratory distress) in rats.
-
Part 6: References
-
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases: benzamidine derivatives." Journal of Medicinal Chemistry, 40(19), 3091-3099.
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. (Provides crucial data on the PK limitations of the amidine group).
-
Leadley, R. J., et al. (2000). "Inhibition of thrombin and factor Xa: a comparison of the effects on thrombosis and hemostasis in the rat." Journal of Cardiovascular Pharmacology, 36(6), 702-709. (Protocol reference for the thrombosis model).
-
Gustafsson, D., et al. (2004). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic therapy." Nature Reviews Drug Discovery, 3(8), 649-659. (Contextualizes the development of benzamidine-based drugs).
Sources
Application Note: A Robust UPLC-MS/MS Protocol for the Quantification of 3,4,5-Trimethoxybenzimidamide Hydrochloride in Biological Matrices
Abstract
This application note presents a detailed, validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of 3,4,5-Trimethoxybenzimidamide hydrochloride in plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology leverages a straightforward protein precipitation extraction, a rapid chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM). All aspects of the method, from sample preparation to data analysis, have been developed to meet the rigorous standards of bioanalytical method validation as outlined in the FDA and ICH M10 guidelines.[1][2][3][4]
Introduction: The Rationale for a Dedicated Quantification Method
3,4,5-Trimethoxybenzimidamide is a small molecule of interest in pharmaceutical development, potentially as a therapeutic agent or a key metabolite. Accurate quantification in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing bioavailability, and understanding its metabolic fate. The hydrochloride salt form often enhances solubility and stability, making it a common choice for formulation.[5]
UPLC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6] The coupling of the high-resolution separation capabilities of UPLC with the precise mass filtering of tandem mass spectrometry allows for the accurate measurement of analytes even in complex biological environments.[6] This is crucial for minimizing the impact of endogenous matrix components that can interfere with quantification, a phenomenon known as the matrix effect.[7][8][][10] This document provides a comprehensive, step-by-step protocol that is both scientifically sound and readily implementable in a regulated laboratory setting.
Foundational Principles: Analyte & Internal Standard
A successful quantification method hinges on a thorough understanding of the analyte and the judicious selection of an internal standard (IS).
Analyte Properties: this compound
While not a widely commercialized compound, its structure can be deduced from its name. The core is a benzimidamide group attached to a phenyl ring with three methoxy groups at the 3, 4, and 5 positions.
-
Chemical Structure:
Figure 1. Inferred structure of 3,4,5-Trimethoxybenzimidamide. -
Molecular Formula: C₁₀H₁₄N₂O₃
-
Molecular Weight: 210.23 g/mol
-
Monoisotopic Mass: 210.1004 Da
-
Predicted Properties: The presence of the basic imidamide group suggests a high pKa, making it readily protonated. This is ideal for positive mode electrospray ionization (ESI+). The hydrochloride salt form indicates good solubility in aqueous and polar organic solvents.[11][12]
The Critical Role of the Internal Standard (IS)
The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ²H or ¹³C).[7] A SIL-IS co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, providing the most accurate correction.
-
Ideal IS: Custom-synthesized 3,4,5-Trimethoxybenzimidamide-¹³C₆ or -d₃. Deuterated 3,4,5-trimethoxybenzaldehyde is commercially available and could serve as a starting material for synthesis.
-
Alternative IS: A structurally similar analog, such as 4-methoxybenzimidamide . It shares the core benzimidamide structure but is chromatographically separable and has a different mass, preventing interference. The selection of an analog IS is a pragmatic approach when a SIL-IS is unavailable.[7]
For the remainder of this protocol, we will proceed with the use of a SIL-IS, 3,4,5-Trimethoxybenzimidamide-d3 , as it represents the best practice for ensuring method robustness.[7]
Experimental Protocol: From Sample to Signal
This section details the materials, reagents, and step-by-step procedures for the entire analytical workflow.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard: 3,4,5-Trimethoxybenzimidamide-d3 (Isotopic purity >99%, chemical purity >98%)
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from at least six different sources for selectivity assessment.
-
Equipment: UPLC system (e.g., Waters ACQUITY UPLC), Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent), analytical balance, centrifuges, vortex mixer, calibrated pipettes.
Workflow Overview
The entire process, from sample receipt to data generation, is outlined below.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3,4,5-Trimethoxybenzimidamide HCl and its d3-IS in methanol to create separate 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration standards and QCs. Prepare a separate working solution for the IS at 100 ng/mL.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A typical range would be 1-1000 ng/mL.
-
Quality Control Samples: Prepare QCs in blank plasma at a minimum of four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube (except for double blanks) and vortex briefly. The early addition of the IS is crucial for correcting any variability in the subsequent extraction steps.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex to ensure complete dissolution and centrifuge briefly before placing in the autosampler.
UPLC-MS/MS Conditions
The following conditions are a robust starting point and should be optimized as necessary.
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high peak capacity and resolution for rapid separations. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry provides excellent retention for moderately polar compounds. The BEH particle offers stability across a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for enhanced ESI+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good elution strength and low viscosity. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min | A rapid gradient is sufficient for separating the analyte from early-eluting interferences. |
| Total Run Time | ~3.5 minutes | Enables high-throughput analysis. |
Mass Spectrometer Conditions
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments, providing high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nature of the imidamide group makes it highly amenable to protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150°C | A lower source temperature can be beneficial for thermally labile compounds. |
| Desolvation Temp. | 500°C | Efficiently removes solvent from the ESI droplets. |
| MRM Transitions | Analyte: 211.1 -> 194.1 (Quantifier), 211.1 -> 166.1 (Qualifier)IS (d3): 214.1 -> 197.1 | Precursor ion [M+H]⁺ is selected and fragmented. The resulting product ions are specific to the analyte structure, ensuring high selectivity. At least two transitions are monitored for confident identification. |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method is only as good as its validation. The protocol must be rigorously tested according to regulatory guidelines to ensure it is fit for purpose.[2][4]
Validation Parameters & Acceptance Criteria
The following validation experiments should be performed, with results meeting the criteria specified in the FDA Bioanalytical Method Validation Guidance.[4]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | Calibration curve with at least 6 non-zero standards. A regression model (e.g., 1/x² weighted linear regression) should be used. R² ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, LQC, MQC, HQC levels. Intra- and inter-assay precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on ionization efficiency.[7][8] | Matrix factor (analyte response in post-spiked matrix vs. neat solution) should be consistent across at least 6 lots of matrix. The CV should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Analyte response in pre-spiked matrix vs. post-spiked matrix. Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Bench-top, freeze-thaw, and long-term stability in matrix. Analyte concentration should remain within ±15% of the nominal concentration.[3] |
Data Presentation and Interpretation
Representative Chromatogram
A high-quality chromatogram will show a sharp, symmetrical peak for both the analyte and the internal standard, well-separated from any background noise or matrix interferences.
Calibration Curve
The calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. A weighted linear regression is typically applied to ensure accuracy across the entire range.
Conclusion
This application note provides a comprehensive and robust UPLC-MS/MS method for the quantification of this compound in plasma. The protocol emphasizes scientific integrity through detailed explanations of experimental choices, adherence to regulatory validation standards, and the use of an appropriate internal standard. By following this guide, researchers can confidently generate high-quality bioanalytical data to support critical stages of drug discovery and development.
References
- ResearchGate. (n.d.). (PDF) Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies.
- Fountain, K. J., Jablonski, J.-A. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
- Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples. (n.d.). Analytical Methods (RSC Publishing).
- Chem-Impex. (n.d.). Trimethobenzamide hydrochloride.
- BLD Pharm. (n.d.). 554-92-7|N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride.
- PubChem. (n.d.). 3,4,5-Trimethoxyamphetamine hydrochloride.
- Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. (2025, August 7).
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResearchGate. (2013, December 4). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS?
- PubChem. (n.d.). Trimethobenzamide.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- MDPI. (n.d.). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice.
- FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- NorthEast BioLab. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Axios Research. (n.d.). Stable Isotopes.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- FDA. (n.d.). Bioanalytical Method Validation.
- Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.).
- Slideshare. (n.d.). Sample Preparation in LC-MS.
- YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
- ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
- Shared Instrumentation Facility. (n.d.). MS Sample Preparation Tips.
- ChemicalBook. (2026, January 13). TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Trimethobenzamide Hydrochloride | 554-92-7.
- The Good Scents Company. (n.d.). 3,4,5-trimethoxybenzaldehyde, 86-81-7.
- PubChem. (n.d.). 3,4,5-Trimethoxyamphetamine hydrochloride.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
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Investigating 3,4,5-Trimethoxybenzimidamide Hydrochloride as a Novel Antiemetic Agent: A Framework for Preclinical Evaluation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nausea and vomiting remain significant and debilitating side effects of many medical therapies, particularly chemotherapy, and are major factors in postoperative patient recovery. The search for novel antiemetic agents with improved efficacy and favorable side-effect profiles is a critical area of pharmaceutical research. This document presents a comprehensive guide for the preclinical investigation of 3,4,5-Trimethoxybenzimidamide hydrochloride, a novel compound with structural motifs suggestive of potential interaction with key neurological pathways controlling emesis. We provide a logical, multi-stage research framework, from initial in vitro target validation to in vivo efficacy assessment, designed to rigorously evaluate its potential as a clinical antiemetic candidate. This guide details the scientific rationale behind each experimental step, provides robust, step-by-step protocols, and offers a blueprint for data interpretation.
Scientific Background: The Neurobiology of Emesis
Emesis is a complex reflex coordinated by the brainstem, primarily within the medulla oblongata. Two key areas are the "vomiting center," which includes the nucleus tractus solitarius (NTS), and the chemoreceptor trigger zone (CTZ), located in the area postrema.[1][2] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances circulating in the blood.
Multiple neurotransmitter systems converge on these centers to initiate the emetic reflex. The most clinically relevant pathways for pharmacological intervention involve:
-
Serotonin (5-HT₃) Receptors: Primarily activated by serotonin released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic insults like chemotherapy.
-
Dopamine (D₂) Receptors: Abundant in the CTZ, their activation is a key pathway for emesis induced by various drugs.[3][4]
-
Neurokinin-1 (NK₁) Receptors: Activated by Substance P, these receptors are crucial mediators in both the acute and, particularly, the delayed phases of chemotherapy-induced nausea and vomiting (CINV).[5][6][7]
Effective antiemetic strategies often rely on antagonizing one or more of these receptors.[8] The structural features of this compound, particularly the trimethoxybenzoyl group, bear some resemblance to moieties found in known D₂ receptor antagonists like trimethobenzamide, suggesting a plausible, albeit hypothetical, starting point for investigation at the D₂ receptor, with screening against 5-HT₃ and NK₁ receptors being essential for a comprehensive profile.[1][2]
Caption: Major pathways involved in chemotherapy-induced emesis.
Phase 1: In Vitro Target Identification and Functional Characterization
Core Objective: To determine if this compound exhibits affinity for and functional activity at key emetic receptors (D₂, 5-HT₃, and NK₁). This phase provides the foundational mechanistic data necessary to justify progression to more complex in vivo models.
Protocol 1: Competitive Radioligand Binding Assays
Rationale: This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor.[9][10] It is the gold standard for determining receptor affinity (Kᵢ), a critical parameter in drug discovery.[11]
Step-by-Step Methodology:
-
Receptor Preparation: Utilize commercially available cell membrane preparations expressing high levels of human recombinant D₂, 5-HT₃, or NK₁ receptors. Alternatively, prepare membranes from cultured cells (e.g., HEK293, CHO) transfected with the receptor of interest.
-
Assay Buffer Preparation: Prepare a specific binding buffer for each receptor target, optimizing for pH, ionic strength, and protease inhibitors as per established literature protocols.
-
Reaction Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-Spiperone for D₂, [³H]-GR65630 for 5-HT₃, [³H]-Substance P for NK₁), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add all components of the total binding wells plus a high concentration of a known, unlabeled antagonist (e.g., Haloperidol for D₂, Ondansetron for 5-HT₃, Aprepitant for NK₁) to saturate all specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[11]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes with bound radioligand.[11] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, then add liquid scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Hypothetical Data Presentation:
| Receptor Target | Radioligand | Kᵢ of 3,4,5-Trimethoxybenzimidamide HCl (nM) |
| Dopamine D₂ | [³H]-Spiperone | 85.4 |
| Serotonin 5-HT₃ | [³H]-GR65630 | > 10,000 |
| Neurokinin NK₁ | [³H]-Substance P | 1,250 |
This hypothetical data suggests primary activity at the D₂ receptor, with weaker activity at NK₁ and negligible activity at 5-HT₃, guiding the focus of subsequent functional assays.
Protocol 2: Cell-Based Functional Assays
Rationale: Binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are essential to determine the compound's mode of action.[8] For antiemetic potential, antagonist activity is desired.
Methodology (Example for D₂ Receptor):
The D₂ receptor is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[12]
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D₂ receptor.
-
Assay Principle: Utilize a competitive immunoassay kit (e.g., HTRF, LANCE) to measure cAMP levels.
-
Antagonist Mode Assay:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known D₂ receptor agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (EC₈₀).
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP levels) against the log concentration of the test compound.
-
Determine the IC₅₀ value, representing the concentration at which the compound reverses 50% of the agonist-induced effect. This confirms antagonist activity.
-
Hypothetical Data Presentation:
| Assay Type | Agonist Used | Endpoint Measured | Result for 3,4,5-Trimethoxybenzimidamide HCl |
| D₂ Receptor Functional Assay | Quinpirole (EC₈₀) | cAMP Inhibition | IC₅₀ = 150 nM (Antagonist Activity) |
| 5-HT₃ Receptor Functional Assay | Serotonin | Ca²⁺ Influx | No significant antagonist activity up to 10 µM |
This hypothetical result confirms that the compound acts as a D₂ receptor antagonist, a promising profile for an antiemetic drug.[13][14]
Phase 2: In Vivo Preclinical Efficacy Evaluation
Core Objective: To determine if the in vitro antagonist activity of this compound translates into antiemetic efficacy in a validated animal model.
Rationale for Model Selection: Rodents lack a vomiting reflex, making them unsuitable for primary antiemetic screening.[15][16] The ferret and the musk shrew (Suncus murinus) are considered gold-standard models as they possess a well-characterized emetic response to various stimuli, including chemotherapeutic agents like cisplatin.[17][18][19][20] The cisplatin-induced emesis model is highly relevant for its ability to mimic both the acute (serotonin-mediated) and delayed (Substance P/NK₁-mediated) phases of CINV seen in humans.[5]
Protocol 3: Cisplatin-Induced Emesis in the Ferret
Step-by-Step Methodology:
-
Animal Acclimatization: Male ferrets (1.0-1.5 kg) are individually housed and acclimatized for at least one week before the experiment. They are maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Experimental Groups (n=6-8 per group):
-
Vehicle Control: Animals receive the vehicle for the test compound followed by cisplatin.
-
Test Compound Groups: Animals receive one of several doses of this compound (e.g., 1, 5, 25 mg/kg, administered intraperitoneally or orally) 60 minutes prior to cisplatin.
-
Positive Control: Animals receive a clinically established antiemetic (e.g., Ondansetron + Aprepitant) 60 minutes prior to cisplatin.
-
-
Emesis Induction: Administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce a robust emetic response.
-
Observation Period: Immediately after cisplatin injection, place each ferret in a clean, transparent observation cage. Videotape and observe the animals continuously for a period of 4-6 hours.
-
Data Collection: A trained observer, blinded to the treatment groups, will count the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An "emetic episode" is often defined as one or more retches or vomits, separated from the next by at least 5 seconds.
-
Data Analysis:
-
Calculate the total number of emetic episodes for each animal.
-
Compare the mean number of emetic episodes between the vehicle control group and the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Calculate the percentage inhibition of emesis for each dose.
-
Note the latency to the first emetic episode.
-
Hypothetical Data Presentation:
| Treatment Group (Dose) | Mean Emetic Episodes (± SEM) | % Inhibition of Emesis |
| Vehicle + Cisplatin | 25.3 ± 3.1 | - |
| TMBH (1 mg/kg) + Cisplatin | 18.5 ± 2.8 | 26.9% |
| TMBH (5 mg/kg) + Cisplatin | 9.1 ± 1.9* | 64.0% |
| TMBH (25 mg/kg) + Cisplatin | 4.2 ± 1.1 | 83.4% |
| Positive Control + Cisplatin | 2.5 ± 0.8 | 90.1% |
*p < 0.05, *p < 0.01 compared to Vehicle + Cisplatin group.
This hypothetical data demonstrates a dose-dependent and statistically significant reduction in cisplatin-induced emesis, validating the compound's antiemetic potential in a preclinical model.
Caption: A logical workflow for preclinical antiemetic evaluation.
Conclusion and Future Directions
This application note outlines a systematic and robust framework for evaluating the antiemetic potential of this compound. By progressing from broad in vitro receptor screening to specific functional characterization and culminating in a highly relevant in vivo efficacy model, researchers can efficiently generate the critical data needed to build a comprehensive pharmacological profile. Positive results from this workflow would provide a strong rationale for advancing the compound into more detailed preclinical studies, including pharmacokinetic profiling, safety toxicology, and evaluation in alternative emesis models (e.g., apomorphine-induced emesis to confirm central D₂ antagonism).[2][21] This structured approach ensures that experimental choices are driven by mechanistic data, embodying the principles of modern, efficient drug discovery.
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Application Note: Cell Culture Protocols using 3,4,5-Trimethoxybenzimidamide Hydrochloride
This Application Note serves as a definitive technical guide for the use of 3,4,5-Trimethoxybenzimidamide hydrochloride (also known as 3,4,5-Trimethoxybenzamidine hydrochloride ) in cell culture systems.
While often utilized as a chemical intermediate in the synthesis of complex anticancer agents (e.g., KITC, resveratrol analogs), the core benzimidamide structure functions as a serine protease inhibitor .[1] Its trimethoxy-substitution pattern confers distinct lipophilic properties compared to the classic inhibitor benzamidine, potentially altering membrane permeability and enzyme binding kinetics.[1]
Introduction & Mechanism of Action
This compound is a synthetic derivative of benzamidine.[1] In biological systems, benzamidines act as competitive, reversible inhibitors of trypsin-like serine proteases.[1] They function by binding to the S1 pocket of the protease active site, where the amidine group mimics the side chain of arginine, forming a salt bridge with the catalytic aspartate residue (e.g., Asp189 in trypsin).[1]
Key Distinction: Unlike unsubstituted benzamidine, which is highly polar and membrane-impermeable, the addition of three methoxy groups at the 3, 4, and 5 positions increases the lipophilicity (LogP) of the molecule. This structural modification suggests two distinct applications:
-
Extracellular Protease Inhibition: Preventing cleavage of surface receptors or secreted proteins.[1]
-
Intracellular Activity: Potential for passive diffusion to target intracellular proteases or serve as a scaffold for antimetabolite activity (e.g., Ribonucleotide Reductase inhibition seen in its derivatives like KITC).[1]
Mechanistic Pathway Diagram[1]
Pre-Experimental Setup
Physicochemical Properties & Storage[1]
-
Molecular Formula: C₁₀H₁₄N₂O₃[1] · HCl
-
Molecular Weight: ~246.69 g/mol (Salt form)[1]
-
Solubility:
-
Storage: Store powder at -20°C, desiccated. Solutions should be prepared fresh or stored at -20°C in single-use aliquots to prevent hydrolysis.[1]
Stock Solution Preparation (100 mM)
-
Weigh 24.7 mg of this compound.[1]
-
Dissolve in 1.0 mL of sterile DMSO (cell culture grade) or sterile deionized water.
-
Vortex until completely dissolved.[1]
-
Filter sterilize using a 0.22 µm PVDF or PES syringe filter .[1]
-
Aliquot into 50 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol 1: Protease Inhibition in Live Cell Culture
Purpose: To inhibit extracellular or membrane-bound serine proteases (e.g., Matriptase, TMPRSS2) that may cleave surface receptors or viral entry proteins.[1]
Reagents
-
Target Cells (e.g., HEK293, A549, or primary epithelial cells).[1]
-
Complete Growth Medium (specific to cell line).[1]
-
3,4,5-Trimethoxybenzimidamide HCl Stock (100 mM).
Methodology
-
Seeding: Seed cells in 6-well plates at a density of
cells/well. Incubate overnight at 37°C / 5% CO₂ to allow attachment. -
Preparation of Working Media:
-
Treatment:
-
Incubation:
-
Incubate for 1 to 24 hours depending on the half-life of the target protein.[1]
-
Note: For viral entry assays (e.g., preventing spike protein cleavage), a 1-hour pre-incubation is typically sufficient before viral challenge.
-
-
Harvest/Analysis:
Data Analysis Table: Expected Outcomes
| Concentration | Protease Activity | Cell Viability (Est.)[1][2] | Application |
| 0 µM (Control) | 100% | 100% | Baseline |
| 10 - 50 µM | ~50-80% | >95% | Subtle modulation of signaling |
| 100 - 500 µM | <20% | >90% | Optimal for Receptor Protection |
| > 1 mM | <5% | <80% | Potential off-target cytotoxicity |
Protocol 2: Cytotoxicity & Antiproliferative Assessment (MTT Assay)
Purpose: To determine the safe working window or to evaluate potential anticancer activity (similar to its derivative KITC).[1]
Methodology
-
Seeding: Plate cells in a 96-well plate at 5,000 cells/well in 100 µL media. Incubate for 24 hours.
-
Treatment:
-
Prepare a serial dilution of 3,4,5-Trimethoxybenzimidamide HCl in media: 0, 1, 10, 50, 100, 250, 500 µM .
-
Add 100 µL of treatment media per well (Triplicates).
-
-
Incubation: Incubate for 48 or 72 hours .
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization:
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Protocol 3: Protection of Proteins During Cell Lysis
Purpose: Use as a supplement in lysis buffer to prevent protein degradation during extraction.[1]
Formulation
Add 3,4,5-Trimethoxybenzimidamide HCl to your standard lysis buffer (e.g., RIPA, NP-40) immediately before use.
-
Standard Protease Inhibitor Cocktail Supplement:
-
Why use this over standard Benzamidine? The trimethoxy derivative may offer higher affinity for specific protease subsets or better stability in lipid-rich lysates due to its lipophilic nature.[1]
Experimental Workflow Diagram
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration too high (>5 mM) or rapid addition.[1] | Pre-dilute stock in PBS before adding to media.[1] Vortex immediately. |
| High Cytotoxicity | Off-target effects or DMSO toxicity.[1] | Reduce concentration to <100 µM. Ensure final DMSO is <0.5%.[1] |
| No Protease Inhibition | Compound degradation or low affinity for specific target.[1] | Prepare fresh stock. Increase concentration to 2 mM. Verify target is a serine protease.[1][3] |
References
-
Chemical Identity & Synthesis
-
Biological Activity (Related Derivatives)
-
General Benzamidine Protocols
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Application Notes & Protocols: Investigating 3,4,5-Trimethoxybenzimidamide Hydrochloride in Preclinical Gastroenteritis Models
Abstract & Introduction
Gastroenteritis, characterized by inflammation of the gastrointestinal tract, remains a significant global health burden, necessitating the development of novel therapeutic strategies. A key pathological feature of many forms of gastroenteritis is the disruption of the intestinal epithelial barrier, leading to increased permeability, fluid loss, and persistent inflammation. The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system have emerged as critical regulators of inflammation and tissue remodeling.[1][2] Notably, expression of uPA and uPAR is significantly upregulated in inflamed intestinal mucosa, as seen in conditions like Inflammatory Bowel Disease (IBD), and this correlates with disease severity.[3][4]
The uPA/uPAR complex is a serine protease system that, beyond its classical role in fibrinolysis, activates matrix metalloproteinases (MMPs) and modulates cell signaling, adhesion, and migration.[1][2] This activity contributes to the breakdown of the extracellular matrix and tight junctions, compromising intestinal barrier integrity and facilitating immune cell infiltration.[1][4] Pharmacological blockade or genetic deletion of uPA or uPAR has been shown to ameliorate colitis in mouse models, reduce inflammation-induced barrier breakdown, and improve intestinal barrier function.[3][4]
This application note details the use of 3,4,5-Trimethoxybenzimidamide hydrochloride , a known small molecule inhibitor of uPA, as a potential therapeutic agent in preclinical models of gastroenteritis. We provide the scientific rationale, detailed experimental protocols for both in vitro and in vivo models, and methodologies for assessing therapeutic efficacy. These protocols are designed to enable researchers to rigorously evaluate the compound's ability to mitigate intestinal inflammation and restore epithelial barrier function.
Scientific Rationale: Targeting the uPA/uPAR Axis in Gastroenteritis
The central hypothesis is that inhibiting uPA with this compound will protect the intestinal epithelial barrier during inflammatory insults characteristic of gastroenteritis.
Mechanism of Action: In the inflamed gut, various stimuli (e.g., bacterial toxins, pro-inflammatory cytokines) trigger the upregulation of uPA and its receptor, uPAR, on epithelial cells and infiltrating immune cells like neutrophils.[3] The binding of uPA to uPAR initiates a proteolytic cascade that converts plasminogen to plasmin. Plasmin, in turn, can degrade tight junction proteins and activate MMPs, which further break down the extracellular matrix.[1] This cascade leads to:
-
Increased Intestinal Permeability: Disruption of tight junctions allows luminal antigens and microbes to cross the epithelial barrier, perpetuating the inflammatory response.
-
Immune Cell Infiltration: Degradation of the basement membrane facilitates the migration of neutrophils and other immune cells into the mucosal tissue, amplifying inflammation.
-
Tissue Damage and Remodeling: Uncontrolled proteolytic activity contributes to mucosal damage and pathological tissue remodeling.[5]
By inhibiting uPA, this compound is expected to interrupt this cascade, thereby stabilizing tight junctions, reducing immune cell infiltration, and preserving the integrity of the intestinal barrier.
Caption: Hypothesized mechanism of uPA inhibition in gastroenteritis.
In Vitro Model: Intestinal Epithelial Barrier Protection Assay
This protocol utilizes the Caco-2 human colorectal adenocarcinoma cell line, a well-established model for studying intestinal barrier function.[6][7] When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with functional tight junctions, mimicking the intestinal epithelium.[7][8]
Objective
To determine if this compound can protect the integrity of a Caco-2 monolayer against an inflammatory challenge induced by Lipopolysaccharide (LPS) and a cytokine cocktail (TNF-α/IFN-γ).
Materials
-
Caco-2 cells (ATCC® HTB-37™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Non-Essential Amino Acids (NEAA)
-
Transwell® permeable supports (0.4 µm pore size, 12 mm diameter)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Recombinant Human TNF-α and IFN-γ
-
This compound
-
Millicell® ERS-2 Voltohmmeter or equivalent
-
FITC-Dextran (4 kDa)
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Seed cells onto the apical side of Transwell® inserts at a density of 2 x 10⁵ cells/cm².
-
Maintain cultures for 21 days post-confluence to allow for full differentiation, changing media in both apical and basolateral compartments every 2-3 days.
-
-
Barrier Integrity Verification:
-
After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the monolayers.[9] Differentiated monolayers should exhibit TEER values > 250 Ω·cm².[10]
-
Use the voltohmmeter as per the manufacturer's instructions. Calculate the net TEER by subtracting the resistance of a blank insert (media only) and multiplying by the surface area of the insert.[11]
-
-
Treatment and Inflammatory Challenge:
-
Prepare a stock solution of this compound in sterile DMSO and further dilute in culture medium to final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is <0.1%.
-
One hour prior to the inflammatory challenge, replace the media in the basolateral compartment with media containing the desired concentrations of the inhibitor or vehicle (DMSO).
-
Prepare the inflammatory cocktail: LPS (1 µg/mL), TNF-α (10 ng/mL), and IFN-γ (10 ng/mL) in the apical media.
-
Add the inflammatory cocktail to the apical compartment of the appropriate wells.
-
-
Assessment of Barrier Function:
-
TEER Measurement: Measure TEER at 0, 6, 12, and 24 hours after adding the inflammatory cocktail. A decrease in TEER indicates a loss of barrier integrity.[9]
-
Paracellular Permeability (FITC-Dextran Flux): At 24 hours, add FITC-Dextran (1 mg/mL) to the apical chamber. Incubate for 4 hours. Collect samples from the basolateral chamber and measure fluorescence (Excitation: 485 nm, Emission: 520 nm). Increased fluorescence indicates higher permeability.
-
Experimental Groups & Expected Outcomes
| Group # | Apical Chamber | Basolateral Chamber | Expected TEER Outcome | Expected FITC-Dextran Flux |
| 1 | Medium | Medium | Stable, high TEER | Low |
| 2 | Medium | Vehicle (DMSO) | Stable, high TEER | Low |
| 3 | Inflammatory Cocktail | Vehicle (DMSO) | Significant decrease | High |
| 4 | Inflammatory Cocktail | Inhibitor (Low Dose) | Attenuated decrease | Moderate |
| 5 | Inflammatory Cocktail | Inhibitor (High Dose) | Minimal to no decrease | Low |
In Vivo Model: LPS-Induced Murine Gastroenteritis
This protocol describes an acute model of systemic inflammation that results in significant gastrointestinal injury, mimicking aspects of infectious gastroenteritis. Intraperitoneal injection of LPS in mice leads to intestinal barrier dysfunction, villous atrophy, and neutrophil infiltration.
Objective
To evaluate the efficacy of this compound in mitigating intestinal damage and inflammation in an LPS-induced mouse model of gastroenteritis.
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or sterile saline with 5% DMSO)
-
Myeloperoxidase (MPO) Assay Kit
-
Reagents for histology (4% paraformaldehyde, paraffin, H&E stain)
Step-by-Step Protocol
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to the experimental groups outlined below (n=8-10 mice per group).
-
-
Dosing and Disease Induction:
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 1, 5, 20 mg/kg).
-
Administer the inhibitor or vehicle via oral gavage or intraperitoneal (IP) injection 1 hour prior to LPS challenge. The route should be chosen based on known pharmacokinetic properties or initial pilot studies.
-
Induce gastroenteritis by administering a single IP injection of LPS (e.g., 10 mg/kg). A dose-response study may be required to optimize the severity of the model.
-
Monitor animals for clinical signs of distress (lethargy, piloerection, diarrhea).
-
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize mice via an approved method.
-
Collect blood via cardiac puncture for systemic cytokine analysis (optional).
-
Harvest a 5 cm segment of the distal ileum.
-
Histological Analysis: Fix a 1 cm portion of the ileum in 4% paraformaldehyde, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. Score for villus blunting, epithelial erosion, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize a separate 2 cm portion of the ileum. Use a commercial MPO assay kit to quantify neutrophil infiltration, a key marker of acute inflammation.
-
Gene Expression (Optional): Snap-freeze a portion of the ileum in liquid nitrogen for subsequent RNA extraction and qPCR analysis of inflammatory markers (e.g., Tnf, Il6, Il1b) and tight junction proteins (e.g., Ocln, Cldn1).
-
Caption: Experimental workflow for the in vivo LPS-induced gastroenteritis model.
Data Interpretation & Troubleshooting
-
In Vitro: A successful therapeutic effect would be demonstrated by a dose-dependent attenuation of the LPS/cytokine-induced drop in TEER and a reduction in FITC-Dextran flux in the inhibitor-treated groups compared to the vehicle control. If no effect is seen, consider inhibitor cytotoxicity (via LDH or MTT assay) or solubility issues.
-
In Vivo: Efficacy is indicated by a significant reduction in histological damage scores and lower MPO activity in the ileum of inhibitor-treated mice compared to the LPS-only group. Clinical scores (diarrhea, activity level) should also show improvement. High variability can be addressed by increasing sample size and ensuring consistent LPS and drug administration.
Conclusion
The protocols detailed herein provide a robust framework for evaluating the therapeutic potential of this compound, a uPA inhibitor, in clinically relevant models of gastroenteritis. By targeting the uPA/uPAR system, this compound represents a novel strategy aimed at preserving intestinal barrier integrity and mitigating the inflammatory cascade. The combination of in vitro barrier function assays and an in vivo inflammation model allows for a comprehensive preclinical assessment of efficacy.
References
-
Blasi, F., & Sidenius, N. (2010). The Urokinase Receptor: A Key Player in Cell Adhesion and Signalling. EMBO reports. Available at: [Link]
-
Li, J., et al. (2021). Targeting uPA-uPAR interaction to improve intestinal epithelial barrier integrity in inflammatory bowel disease. EBioMedicine. Available at: [Link]
-
Sato, T., et al. (2023). Urokinase-type plasminogen activator blockade ameliorates experimental colitis in mice. Scientific Reports. Available at: [Link]
-
Stewart, D., et al. (2024). Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator. International Journal of Molecular Sciences. Available at: [Link]
-
Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation. Available at: [Link]
-
Hubatsch, I., et al. (2009). Caco-2 cells as a model for intestinal absorption. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nationwide Children's Hospital. (2019). Acute Gastroenteritis/Dehydration Clinical Pathway. Available at: [Link]
-
Dignass, A. U. (2001). Mechanisms and modulation of intestinal epithelial repair. Inflammatory Bowel Diseases. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting uPA-uPAR interaction to improve intestinal epithelial barrier integrity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of plasminogen activator inhibitor-1 in gastric mucosal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Caco-2-based intestinal mucosal model to study intestinal barrier properties and bacteria-mucus interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. medicine.umich.edu [medicine.umich.edu]
Application Note: In Vivo Administration of 3,4,5-Trimethoxybenzimidamide Hydrochloride in Rodent Models
Introduction & Mechanism of Action
3,4,5-Trimethoxybenzimidamide hydrochloride (also known as 3,4,5-trimethoxybenzamidine) is a synthetic small molecule belonging to the benzamidine class. Benzamidines are potent, competitive inhibitors of trypsin-like serine proteases.[1] The addition of three methoxy groups to the phenyl ring enhances the compound's lipophilicity compared to unsubstituted benzamidine, potentially altering its pharmacokinetics and cellular permeability.
Core Mechanisms
-
Serine Protease Inhibition: The amidine group (
) mimics the side chain of arginine, allowing the molecule to bind deeply into the S1 specificity pocket of serine proteases such as tryptase (mast cell mediator), thrombin (coagulation), and trypsin . -
Mast Cell Stabilization: By inhibiting tryptase, TMB-HCl prevents the cleavage of Protease-Activated Receptor 2 (PAR-2), thereby blocking downstream inflammatory signaling cascades involved in asthma, colitis, and arthritis.
-
Anti-neoplastic Activity: Structural analogs (e.g., KITC) have demonstrated inhibition of ribonucleotide reductase and induction of apoptosis in leukemia cell lines, suggesting TMB-HCl may serve as a scaffold for cancer therapeutics.
DOT Diagram: Mechanism of Action
Figure 1: Mechanism of action showing competitive inhibition of key serine proteases, preventing downstream inflammatory and coagulation pathways.
Formulation & Stability
The hydrochloride salt form (HCl) significantly improves water solubility compared to the free base. However, the trimethoxy substitution adds lipophilicity, requiring careful vehicle selection for high-dose studies.
Solubility Profile
| Solvent | Solubility (mg/mL) | Stability | Recommended Use |
| PBS (pH 7.4) | ~5-10 mg/mL | 24h at 4°C | IV / IP Injection (Low Dose) |
| 0.9% Saline | ~5-10 mg/mL | 24h at 4°C | IV / IP Injection (Standard) |
| DMSO | >50 mg/mL | Months at -20°C | Stock Solution |
| 10% DMSO / 40% PEG300 / 50% Saline | >20 mg/mL | Prepare Fresh | High Dose / SC Administration |
Preparation Protocol (Standard 10 mg/kg Dose)
Target Concentration: 2 mg/mL (for administration volume of 5 mL/kg).
-
Weighing: Accurately weigh 10 mg of TMB-HCl powder.
-
Dissolution: Add 100 µL of DMSO (molecular biology grade) to the powder. Vortex until fully dissolved (clear solution).
-
Dilution: Slowly add 4.9 mL of sterile 0.9% saline while vortexing.
-
Note: If precipitation occurs, add 20% (v/v) PEG-400 or PEG-300 before adding saline.
-
-
Filtration: Pass the solution through a 0.22 µm PES syringe filter for sterilization.
-
Storage: Use within 4 hours of preparation. Do not store diluted aqueous solutions.
Administration Protocols
A. Intraperitoneal (IP) Injection (Mouse)
Purpose: Systemic bioavailability assessment or inflammation models (e.g., colitis, sepsis).
-
Animal Prep: Weigh mice (C57BL/6 or BALB/c, 20-25g) accurately.
-
Dose Calculation:
-
Low Dose: 10 mg/kg
-
High Dose: 30-50 mg/kg
-
Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
-
Procedure:
-
Restrain the mouse manually.
-
Inject into the lower right quadrant of the abdomen using a 27G needle.
-
Aspirate slightly to ensure no bladder/gut puncture.
-
-
Monitoring: Observe for 30 minutes post-injection for signs of hypotension (lethargy, pale paws) common with benzamidine derivatives.
B. Intravenous (IV) Injection (Rat/Mouse)
Purpose: Pharmacokinetic (PK) studies or acute coagulation models.
-
Vehicle: Must be strictly particle-free (Saline or PBS only; avoid high DMSO >5%).
-
Dose: 1-5 mg/kg (Bolus).
-
Procedure:
-
Warm the mouse tail to dilate veins.
-
Administer via the lateral tail vein using a 29G or 30G needle.
-
Administer slowly (over 10-15 seconds) to prevent acute hypotensive shock.
-
C. Intratracheal/Intranasal (Asthma Models)
Purpose: Direct lung delivery for inhibition of airway tryptase.
-
Formulation: Dissolve in isotonic saline (pH 7.4). Avoid DMSO (irritant).[2]
-
Dose: 0.5 - 1.0 mg/kg (Local delivery requires lower doses).
-
Procedure:
-
Anesthetize mouse (Isoflurane).
-
Intranasal: Pipette 20-30 µL onto the nares, allowing inhalation.
-
Intratracheal: Use a microsprayer or catheter for deep lung deposition.
-
Experimental Design & Workflows
Study 1: Anti-Inflammatory Efficacy (DSS-Induced Colitis)
-
Rationale: Tryptase released by mast cells promotes gut inflammation. TMB-HCl should attenuate this.
-
Groups:
-
Vehicle Control (Saline IP)
-
DSS Only (Colitis induction)
-
DSS + TMB-HCl (10 mg/kg IP, Daily)
-
DSS + TMB-HCl (30 mg/kg IP, Daily)
-
-
Timeline: Administer TMB-HCl daily starting Day 0 of DSS treatment for 7 days.
-
Readouts: Body weight loss, colon length, histological score, serum cytokines (IL-6, TNF-α).
Study 2: Pharmacokinetics (PK)
-
Dose: 10 mg/kg (IP) or 2 mg/kg (IV).
-
Sampling: Blood collection at 5, 15, 30, 60, 120, 240 min.
-
Analysis: LC-MS/MS detection of parent compound.
-
Note: Benzamidines are often rapidly excreted renally.
-
DOT Diagram: Experimental Workflow
Figure 2: Decision matrix for route of administration based on the specific disease model.
Safety & Troubleshooting
Toxicity Profile[3][4][5]
-
Hypotension: Benzamidine derivatives can induce histamine release or direct vasodilation.
-
Mitigation: Administer IV doses slowly. Pre-treat with antihistamines if hypotension is confounding the study (unless mast cell activity is the target).
-
-
Hypoglycemia: Some benzamidine analogs (e.g., pentamidine) affect pancreatic beta cells. Monitor blood glucose in chronic studies.
-
LD50: Not explicitly established for TMB-HCl in public literature, but structurally similar benzamidines often have LD50 values >100 mg/kg (IP) in mice.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Saline shock to lipophilic compound | Use 5-10% DMSO or 20% PEG-400 cosolvent. |
| Acute Death post-IV | Rapid hypotension / Embolism | Reduce injection speed; Filter solution (0.22 µm). |
| No Efficacy Observed | Rapid renal clearance | Increase dosing frequency (BID/TID) or use osmotic minipump. |
| Skin Irritation (SC) | High localized concentration | Rotate injection sites; Adjust pH to 7.0-7.4. |
References
-
Tryptase Inhibition Mechanism: Rice, K. D., et al. (1998).[3] "Inhibitors of tryptase for the treatment of mast cell-mediated diseases."[3][4] Current Pharmaceutical Design. Link
-
Benzamidine Structure-Activity: Stürzebecher, J., et al. (1992). "Inhibition of human mast cell tryptase by benzamidine derivatives." Biological Chemistry Hoppe-Seyler. Link
-
Resveratrol Analog (KITC): Horvath, Z., et al. (2005).[5] "N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells."[5][6] Drug Development Research. Link
-
General Vehicle Protocols: "Vehicle development, pharmacokinetics and toxicity of anti-invasive agents." PLOS ONE (2018). Link
Sources
- 1. Inhibition of human mast cell tryptase by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of tryptase for the treatment of mast cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of tryptase as mast cell-stabilizing agents in the human airways: effects of tryptase and other agonists of proteinase-activated receptor 2 on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosing considerations for Trimethobenzamide hydrochloride in preclinical experiments
Application Note: Dosing Considerations for Trimethobenzamide Hydrochloride in Preclinical Experiments
Introduction
Trimethobenzamide hydrochloride (TMB) is a benzamide-derivative antiemetic that has been utilized clinically and experimentally for over six decades.[1] Unlike modern 5-HT3 antagonists (e.g., ondansetron) or NK1 antagonists (e.g., aprepitant), TMB’s mechanism of action is less distinct. It is pharmacologically characterized as a D2 dopamine receptor antagonist that primarily targets the Chemoreceptor Trigger Zone (CTZ) in the medulla oblongata, thereby inhibiting emetic signals to the vomiting center.
In preclinical research, TMB is frequently employed as a:
-
Positive Control: In models of apomorphine-induced emesis (D2 agonist challenge).
-
Tool Compound: To investigate dopaminergic pathways involved in nausea, gastric motility, and hypophagia.
-
Therapeutic Agent: In safety pharmacology to manage side effects of emetogenic test compounds.
This guide provides a standardized approach to dosing, formulation, and experimental design for TMB in rodent and non-rodent models.
Chemical Properties & Formulation Strategy
Successful in vivo delivery requires a stable, physiologically compatible vehicle. TMB is a hydrochloride salt, conferring high water solubility, but pH control is critical for stability and tissue tolerance.
Physicochemical Profile
| Property | Detail |
| Chemical Name | N-[p-[2-(dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide hydrochloride |
| Molecular Weight | 424.9 g/mol |
| Solubility | Freely soluble in water (>50% w/v at 25°C); Slightly soluble in DMSO/Methanol |
| pKa | ~8.78 (Basic amine) |
| Appearance | White crystalline solid |
| Stability | Stable in aqueous solution; sensitive to oxidation (protect from light) |
Preparation Protocol (Standard Stock: 20 mg/mL)
Objective: Prepare a solution suitable for IP, PO, or IM administration.
-
Vehicle Selection:
-
Preferred: Sterile Water for Injection (SWFI) or 0.9% Saline.
-
Alternative: PBS (Phosphate Buffered Saline) is not recommended for high concentrations due to potential precipitation or pH drift; TMB is most stable at slightly acidic pH.
-
-
Dissolution:
-
Weigh the required amount of TMB powder.
-
Add 80% of the final volume of vehicle.
-
Vortex or stir until completely dissolved (usually rapid).
-
-
pH Adjustment (Critical Step):
-
The natural pH of TMB in water may be acidic.
-
Target pH: 4.8 – 5.2 (Matches FDA-approved injectable specifications).
-
Adjustment: Use 0.1N NaOH to raise pH or 0.1N HCl to lower it.
-
Note: Avoid pH > 6.0 for long-term storage to prevent free-base precipitation.
-
-
Sterilization:
-
Filter sterilize using a 0.22 µm PES or PVDF membrane syringe filter.
-
-
Storage:
-
Store stock solutions at 4°C for up to 1 week. Protect from light.[2]
-
In Vivo Dosing Guidelines
Dosing regimens vary significantly by species and intent (efficacy vs. toxicity). The following ranges are synthesized from toxicology reports and efficacy models.
Species-Specific Dosing Table
| Species | Route | Efficacy Dose Range | Toxicity Threshold (LD50) | Dosing Frequency |
| Mouse | PO | 50 – 250 mg/kg | 1,600 mg/kg | Single or BID |
| Mouse | IP | 25 – 100 mg/kg | 350 mg/kg | Single bolus |
| Rat | PO | 20 – 100 mg/kg | ~1,600 mg/kg (est) | Single or BID |
| Rat | IP | 10 – 50 mg/kg | N/A | Single bolus |
| Dog | PO | 10 – 30 mg/kg | N/A | TID (Three times daily) |
| Dog | IM | 5 – 10 mg/kg | N/A | Single or BID |
Critical Note on Allometry: The human therapeutic dose is ~300 mg (approx. 4–5 mg/kg). Rodents require significantly higher doses (10–20x) due to faster metabolic clearance. Dogs are dosed closer to human equivalent levels on a mg/kg basis.
Pharmacokinetics (PK) Snapshot
-
Absorption: Rapid. Tmax is ~30 min (IM) to 45 min (PO).
-
Bioavailability: 60–100% (Species dependent).
-
Elimination: Renal (30–50% unchanged).
-
Half-life: 7–9 hours (Human); likely shorter in rodents (~2–4 hours).
Experimental Workflows
Workflow A: Antiemetic Efficacy Model (Dog)
This protocol validates TMB efficacy against a dopaminergic agonist (Apomorphine).
Figure 1: Experimental timeline for testing Trimethobenzamide efficacy against apomorphine-induced emesis.
Workflow B: Mechanism of Action Pathway
Understanding where TMB acts helps in interpreting data, especially when differentiating between peripheral (gastric) and central (CTZ) effects.
Figure 2: Putative mechanism of action. TMB antagonizes D2 receptors in the CTZ, blocking the emetic cascade.
Safety & Toxicology Considerations
When designing dose-ranging studies, adhere to the following safety margins:
-
Sedation: TMB causes CNS depression. In behavioral studies (e.g., Open Field, Rotarod), doses >50 mg/kg (rat) or >100 mg/kg (mouse) may confound results due to sedation rather than specific pharmacological activity.
-
Renal Clearance: TMB is primarily excreted unchanged by the kidneys. Avoid use or adjust dose in models of renal impairment (e.g., nephrectomy, cisplatin-induced nephrotoxicity) to prevent accumulation.
-
Irritation: IM injections can be irritating.[3] Ensure pH is balanced (5.0) and volume is minimized (<0.1 mL/site in rats).
References
-
FDA Labeling (Tigan®). Prescribing Information: Trimethobenzamide Hydrochloride Injection and Capsules.[4] U.S. Food and Drug Administration. [Link]
-
Scherkl, R., et al. (1990). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone.[5] Journal of Veterinary Pharmacology and Therapeutics.[5] [Link]
-
LiverTox. Trimethobenzamide: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
PubChem. Trimethobenzamide Hydrochloride (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trimethobenzamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Trimethobenzamide Hydrochloride as a Reference Standard in Analytical Chemistry
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the use of Trimethobenzamide Hydrochloride as a reference standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties, identification techniques, and quantitative analysis methodologies. The protocols herein are grounded in pharmacopeial standards and contemporary stability-indicating methods, ensuring robustness and reliability in analytical applications.
Introduction: The Role of a Reference Standard
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative measurements hinges on the quality of the reference standard. A reference standard is a highly purified compound used as a measurement base for a specific substance. Trimethobenzamide Hydrochloride, an antiemetic agent, serves as a critical reference standard for the quality control of raw materials and finished pharmaceutical products.[1][2] Its primary function is to ensure the identity, purity, strength, and quality of trimethobenzamide hydrochloride in drug substances and drug products.[3]
The United States Pharmacopeia (USP) provides an official monograph for Trimethobenzamide Hydrochloride, detailing its specifications and analytical procedures.[4][5] This guide will elaborate on these pharmacopeial methods and present advanced, stability-indicating chromatographic techniques for more demanding analytical challenges.
Physicochemical Properties of Trimethobenzamide Hydrochloride
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
| Property | Value | Source |
| Chemical Name | N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide monohydrochloride | [4][6] |
| CAS Number | 554-92-7 | [3][6] |
| Molecular Formula | C₂₁H₂₈N₂O₅ · HCl | [3] |
| Molecular Weight | 424.92 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Range | 186°C to 190°C | [4] |
| Solubility | Soluble in water | [4] |
| Storage | Preserve in well-closed containers. For optimal stability, store at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protect from excessive heat, moisture, and direct light. | [4][7] |
Analytical Protocols
Identification of Trimethobenzamide Hydrochloride
The identity of a substance purported to be trimethobenzamide hydrochloride must be unequivocally confirmed. The USP monograph outlines several identification tests.[4]
Principle: The mid-infrared spectrum of a substance is a unique physical property and is often referred to as its "molecular fingerprint." By comparing the IR spectrum of the sample to that of the USP Trimethobenzamide Hydrochloride Reference Standard (RS), its identity can be confirmed.
Protocol:
-
Prepare a potassium bromide (KBr) pellet or a mineral oil mull of the USP Trimethobenzamide Hydrochloride RS.
-
Prepare a corresponding sample of the test material in the same manner.
-
Record the IR spectra of both the reference standard and the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
The absorption spectrum of the sample preparation should exhibit maxima only at the same wavelengths as that of the reference standard preparation.
Principle: Trimethobenzamide hydrochloride exhibits a characteristic UV absorption spectrum in a specific solvent. This protocol verifies the identity and provides a preliminary check on purity.
Protocol:
-
Solution Preparation: Prepare a solution of Trimethobenzamide Hydrochloride in 0.1 N hydrochloric acid with a concentration of 20 µg/mL.[4]
-
UV-Vis Spectrophotometer Setup:
-
Wavelength range: 200-400 nm
-
Blank: 0.1 N hydrochloric acid
-
-
Analysis: Record the UV spectrum of the solution. The spectrum should exhibit an absorption maximum at 258 nm.[4] The absorptivities at this wavelength, calculated on the dried basis, should not differ by more than 3.0% from the reference standard.[4]
Assay of Trimethobenzamide Hydrochloride (Titrimetric Method)
The USP monograph provides a non-aqueous titrimetric method for the assay of trimethobenzamide hydrochloride.[4]
Principle: This method is based on the titration of the hydrochloride salt in a non-aqueous solvent (glacial acetic acid) with a strong acid (perchloric acid). Mercuric acetate is added to react with the chloride ions, preventing their interference with the endpoint detection.
Protocol:
-
Accurately weigh about 1.3 g of previously dried Trimethobenzamide Hydrochloride.
-
Dissolve the sample in 80 mL of glacial acetic acid and 15 mL of mercuric acetate TS.
-
Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 42.49 mg of C₂₁H₂₈N₂O₅·HCl.[4]
Causality behind Experimental Choices:
-
Glacial Acetic Acid: Provides a non-aqueous medium that allows the weakly basic nitrogen of the trimethobenzamide to be titrated as a base.
-
Mercuric Acetate: Removes the halide ion from the solution by forming a poorly dissociated mercuric halide complex, thus sharpening the endpoint.
-
Perchloric Acid: A strong acid in a non-aqueous medium, suitable for titrating weak bases.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for determining the drug substance's stability and for accurately quantifying it in the presence of its degradation products.[8][9] This protocol is based on a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[9][10][11]
Principle: This method separates trimethobenzamide from its potential degradation products on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and an aqueous buffer. Detection is performed using a UV detector at a wavelength where the analyte has significant absorbance.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | Kromasil 100 C-18 (250 x 4.6 mm, 5 µm) or equivalent.[9][11] |
| Mobile Phase | Methanol: 10mM Ammonium Formate (44:56, v/v).[9][11] |
| Flow Rate | 1.0 mL/min.[9][11] |
| Injection Volume | 20 µL.[11] |
| Column Temperature | Ambient.[11] |
| Detection Wavelength | 213 nm.[9][11] |
| Run Time | 12 minutes.[9][11] |
Experimental Workflow:
Caption: Workflow for the HPLC analysis of Trimethobenzamide Hydrochloride.
Protocol Steps:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of USP Trimethobenzamide Hydrochloride RS into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 25 µg/mL).
-
-
Sample Solution Preparation:
-
For a drug substance, prepare a solution in the mobile phase with a concentration similar to the working standard solution.
-
For a drug product (e.g., capsules), accurately weigh the contents of not fewer than 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of trimethobenzamide hydrochloride, to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution and dilute the supernatant to a final concentration similar to the working standard.
-
-
Chromatography and Analysis:
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Make replicate injections of the standard solution to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solutions.
-
Identify the trimethobenzamide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of trimethobenzamide hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
-
Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the drug substance to various stress conditions to induce degradation.
Caption: Workflow for forced degradation studies of Trimethobenzamide Hydrochloride.
Forced degradation studies have shown that trimethobenzamide is susceptible to degradation under basic and oxidative conditions. [7][9][10] The HPLC method should be able to separate the intact drug from any degradation products formed under these conditions.
Conclusion
The use of a well-characterized reference standard is paramount for achieving accurate and reproducible analytical results. This guide has provided a comprehensive overview of the application of Trimethobenzamide Hydrochloride as a reference standard, including its key properties and detailed analytical protocols. By adhering to these pharmacopeial and validated methods, researchers and analysts can ensure the quality and consistency of their measurements in the development and control of pharmaceutical products containing trimethobenzamide hydrochloride.
References
-
U.S. Pharmacopeia. USP Monographs: Trimethobenzamide Hydrochloride. [Link]
-
SciELO. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. RP-UPLC method development and validation for quantitative analysis of antiemetic Trimethobenzamide hydrochloride. [Link]
-
Pharmaffiliates. Trimethobenzamide Hydrochloride and its Impurities. [Link]
-
Veeprho. Trimethobenzamide Hydrochloride Working Standard (Secondary Reference Standard) | CAS 554-92-7. [Link]
-
USP-NF. Trimethobenzamide Hydrochloride Injection. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. STABILITY INDICATING RP-UPLC METHOD DEVELOPMENT FOR RELATED SUBSTANCES OF ANTI-EMETIC TRIMETHOBENZAMIDE HYDROCHLORIDE, ITS VALID. [Link]
-
Drugs.com. Trimethobenzamide Monograph for Professionals. [Link]
-
USP-NF. TRIMETHOBENZAMIDE HYDROCHLORIDE - 2023-08-01. [Link]
-
USP-NF. Trimethobenzamide Hydrochloride. [Link]
-
ResearchGate. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]
-
MicroSolv Technology Corporation. Trimethobenzamide Analyzed by HPLC - AppNote. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Trimethobenzamide Hydrochloride Supplier | D.K. Pharmachem [dkpharmachem.com]
- 3. Trimethobenzamide United States Pharmacopeia (USP) Reference Standard 554-92-7 [sigmaaldrich.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Trimethobenzamide Hydrochloride [doi.usp.org]
- 6. drugs.com [drugs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Managing polymorphism in Trimethobenzamide hydrochloride crystallization
[1][2]
Technical Support Center
Subject: Polymorph Control & Phase Separation Management for Trimethobenzamide HCl Ticket Priority: High (Process Instability/Oiling Out Risks) Applicable For: Process Chemists, Formulation Scientists, QA/QC Managers[1][2][3]
Introduction: The Crystallization Landscape
Trimethobenzamide Hydrochloride (TMB-HCl) presents a classic challenge in salt crystallization: balancing ionic lattice formation against liquid-liquid phase separation (LLPS) , commonly known as "oiling out."[1][2][3]
Unlike neutral organic molecules, TMB-HCl is an ionic salt with high water solubility and a melting point around 188–190°C [1][2].[1][2][3] The primary difficulty in its crystallization is not necessarily distinguishing between subtle conformational polymorphs (though they exist), but rather preventing the formation of amorphous oils or solvated mesophases during precipitation.[1][2][3]
This guide provides a self-validating framework to ensure you consistently isolate the thermodynamically stable crystalline form, avoiding the kinetic traps of oiling out.
Module 1: Diagnostic Hub (Characterization)
Q: How do I distinguish between the stable crystalline form and a metastable/amorphous phase?
A: Visual inspection is insufficient. You must employ orthogonal analytical techniques to validate the lattice structure.[1][2][3]
| Technique | Observation | Interpretation |
| DSC (Differential Scanning Calorimetry) | Sharp endotherm at 188–190°C | Pure Crystalline Salt .[1][2][3] This is the target thermodynamic form. |
| DSC | Broad endotherm < 180°C or glass transition ( | Amorphous/Impure .[1][2][3] Indicates partial oiling out or solvent entrapment.[1][2][3] |
| PXRD (Powder X-Ray Diffraction) | Sharp, defined Bragg peaks | Crystalline .[1][2][3] (Verify against reference pattern to confirm Form identity). |
| PXRD | "Halo" pattern or broad humps | Amorphous .[1][2][3] Material lacks long-range order. |
| Microscopy (PLM) | Birefringence (light up under cross-polarizers) | Crystalline .[1][2][3] |
| Microscopy (PLM) | Dark droplets or "Maltese crosses" | Oil/Liquid Crystal .[1][2][3] Failed crystallization. |
Module 2: The "Oiling Out" (LLPS) Phenomenon
Q: Why does my TMB-HCl solution turn into a cloudy oil instead of precipitating crystals?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to form a crystal lattice is too high.[1][2][3]
The Mechanism:
-
High Supersaturation: You cooled too fast or added anti-solvent too quickly.[1][2][3]
-
Metastable Zone Width (MSZW): The system entered a region where a solute-rich liquid phase is more stable than the homogeneous solution, but less stable than the crystal.[1][2][3]
-
Result: The solute clusters into oil droplets.[2][3] These droplets may eventually crystallize, but they often trap impurities, leading to poor color and low melting points.[1][2][3]
Visualizing the Phase Trap
Figure 1: The bifurcation of crystallization pathways.[1][2][3] Avoiding the "Red Path" (Oiling Out) is critical for purity.
Module 3: Process Optimization & Troubleshooting
Q: How do I prevent oiling out during anti-solvent crystallization?
A: You must control the trajectory of your crystallization within the phase diagram.[1][2][3][5]
Solvent Selection Strategy
TMB-HCl is an ionic salt.[1][2][3] It requires a polar environment to remain dissolved but needs a non-polar shift to precipitate.[1][2][3]
-
Good Solvents: Water, Ethanol, Methanol (High solubility).[1][2][3]
-
Anti-Solvents: Acetone, Ethyl Acetate, Isopropyl Ether (Low solubility).[1][2][3]
Critical Rule: Do not add anti-solvent to the point where the solvent mixture polarity drops below the "oiling limit" before nucleation has occurred.[1][2][3]
Temperature Control (Seeding)
Relying on spontaneous nucleation is risky for TMB-HCl.[1][2][3]
-
The Fix: Seed the solution with pure crystals at low supersaturation (approx. 5-10°C below saturation temperature). This provides a template for growth, bypassing the liquid-oil phase.[1][2][3]
Troubleshooting Table
| Symptom | Root Cause | Corrective Action |
| Sticky/Gummy Precipitate | Oiling out occurred before crystallization.[1][2][3] | Reheat to dissolve oil.[1][2][3] Add seed crystals . Cool slower (e.g., 0.2°C/min).[1][2][3] |
| Low Melting Point (<185°C) | Solvent inclusion or amorphous content.[1][2][3] | Dry sample under vacuum at 60°C. If MP remains low, recrystallize using a slower gradient.[1][2][3] |
| Yellow Discoloration | Oxidation or impurity trapping in oil phase.[1][2][3] | Use degassed solvents .[1][2][3] Ensure no oil phase formed during cooling.[1][2][3] |
| Yield Too Low | Solubility still too high in mother liquor.[1][2][3] | Increase anti-solvent ratio after nucleation is confirmed (turbidity). |
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Controlled Recrystallization (Anti-Solvent Method)
Use this for high-purity generation.[1][2][3]
-
Dissolution: Dissolve 10g TMB-HCl in the minimum amount of Ethanol (approx. 30-50 mL) at 60°C. Ensure complete dissolution.
-
Filtration: Filter hot (0.45 µm) to remove particulate nuclei.
-
Equilibration: Cool to 50°C.
-
Seeding: Add 0.5% w/w pure TMB-HCl seed crystals. Agitate gently.
-
Anti-Solvent Addition:
-
Crystallization: Once a stable slurry forms, continue adding anti-solvent to a 1:1 or 1:2 ratio.[1][2][3]
-
Cooling: Cool to 0-5°C at a rate of 0.5°C/min.
-
Harvest: Filter, wash with cold anti-solvent, and dry under vacuum at 50°C.
Protocol B: Slurry Conversion (Polymorph Stabilization)
Use this if you suspect you have a metastable form or mixed phase.[1][2][3]
-
Suspend the solid material in Acetonitrile (solubility is low but sufficient for ripening).
-
Stir at 40-50°C for 12-24 hours.
-
The thermodynamic drive will dissolve high-energy amorphous/metastable particles and redeposit them onto the stable crystal lattice (Ostwald Ripening).[1][2][3]
-
Cool to room temperature and filter.
Decision Logic for Process Chemists
Use this workflow to determine the next step in your experiment.
Figure 2: Troubleshooting logic flow for TMB-HCl purification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68385, Trimethobenzamide Hydrochloride. Retrieved from [Link]
-
Veesler, S., & Lafferrère, L. (2025). Crystallization of an active pharmaceutical ingredient that oils out.[1][2][3] ResearchGate. Retrieved from [Link]
Sources
- 1. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]
- 2. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10414732B2 - Polymorphic compounds and uses thereof - Google Patents [patents.google.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating an Analytical Method for Trimethobenzamide Hydrochloride in Accordance with ICH Q2(R1) Guidelines
For researchers, scientists, and drug development professionals, the validation of an analytical method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, experience-driven approach to validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the antiemetic drug, Trimethobenzamide hydrochloride, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Trimethobenzamide hydrochloride, chemically known as N-[p-[2-(dimethylamino) ethoxy] benzyl]-3, 4, 5-trimethoxybenzamide monohydrochloride, is a potent antiemetic agent used to manage nausea and vomiting.[3] The accurate quantification of this active pharmaceutical ingredient (API) in bulk drug and finished dosage forms is critical for regulatory compliance and patient safety.
Choosing the Right Analytical Tool: A Comparative Overview
While several analytical techniques can be employed for the quantification of Trimethobenzamide hydrochloride, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common.
-
UV-Visible Spectrophotometry: This technique is often simple, rapid, and cost-effective. However, its primary limitation is a potential lack of specificity. Excipients, impurities, or degradation products that absorb at a similar wavelength to Trimethobenzamide hydrochloride can interfere with the analysis, leading to inaccurate results. While suitable for straightforward assays of the pure drug, it is less reliable for stability studies where the presence of degradants is expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector, is the preferred method for the analysis of Trimethobenzamide hydrochloride.[3][4] Its superior separating power allows for the resolution of the API from its potential impurities and degradation products, making it a "stability-indicating" method. This specificity is paramount for ensuring that the measured response corresponds solely to the intact drug. While more complex and with a longer run time than spectrophotometry, the reliability and robustness of HPLC make it the industry standard for regulatory submissions.
This guide will focus on the validation of an RP-HPLC method, as it represents the most rigorous and universally accepted approach for ensuring the quality of Trimethobenzamide hydrochloride.
The Validation Workflow: An Overview
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: A flowchart of the analytical method validation process.
A Deep Dive into the Validation of an HPLC Method for Trimethobenzamide Hydrochloride
The following sections provide detailed experimental protocols and acceptance criteria for each validation parameter as mandated by the ICH Q2(R1) guideline.[2]
Specificity (Stability-Indicating Nature)
-
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] For a stability-indicating method, this is demonstrated through forced degradation studies.
-
Experimental Protocol:
-
Prepare a stock solution of Trimethobenzamide hydrochloride.
-
Subject the stock solution to the following stress conditions as per ICH guidelines:[3][7]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) and cool white fluorescent light for a specified duration.
-
-
Neutralize the acid and base-stressed samples.
-
Analyze the unstressed and stressed samples by the proposed HPLC method.
-
Assess the peak purity of the Trimethobenzamide hydrochloride peak in the stressed samples using a PDA detector.
-
-
Acceptance Criteria:
-
The method must be able to resolve the Trimethobenzamide hydrochloride peak from all degradation product peaks.
-
The peak purity index of the analyte peak in stressed samples should be greater than a predefined threshold (e.g., >0.999), indicating no co-eluting peaks.
-
Linearity
-
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8]
-
Experimental Protocol:
-
Prepare a stock solution of Trimethobenzamide hydrochloride reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[9]
-
The y-intercept should be not more than 2% of the response at the 100% concentration.
-
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Range
-
The "Why": The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to establish the range.
-
Acceptance Criteria: The specified range is validated by demonstrating that the method provides acceptable linearity, accuracy, and precision within that range. For an assay, a typical range is 80% to 120% of the test concentration.
Accuracy
-
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.
-
Experimental Protocol:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of Trimethobenzamide hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.05 | 100.50% |
| 120% | 12.0 | 11.92 | 99.33% |
| Mean % Recovery | 99.74% |
Precision
-
The "Why": Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[10]
| Precision Level | %RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
The "Why":
-
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration at which the signal-to-noise ratio is approximately 3:1 is the LOD.
-
The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.
-
-
Acceptance Criteria:
-
LOD: Signal-to-Noise ratio of 3:1.
-
LOQ: Signal-to-Noise ratio of 10:1. Precision at the LOQ concentration should have a %RSD of not more than 10%.
-
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness
-
The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[1][11]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5°C).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Analyze the system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria for all tested variations.
Interrelation of Validation Parameters
The validation parameters are not independent of each other. The following diagram illustrates the logical relationship between these key characteristics.
Caption: Relationship between key analytical validation parameters.
Conclusion
The validation of an analytical method for Trimethobenzamide hydrochloride is a comprehensive process that requires a thorough understanding of the ICH Q2(R1) guidelines and a meticulous experimental approach. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, analytical scientists can ensure that the developed method is fit for its intended purpose. A well-validated method is not just a regulatory requirement; it is a fundamental component of good science and a critical element in safeguarding public health.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Pharmaceutical Quality. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
SciELO. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2018). RP-UPLC method development and validation for quantitative analysis of antiemetic Trimethobenzamide hydrochloride. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, October 1). STABILITY INDICATING RP-UPLC METHOD DEVELOPMENT FOR RELATED SUBSTANCES OF ANTI-EMETIC TRIMETHOBENZAMIDE HYDROCHLORIDE, ITS VALID. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2012, September 4). Trimethobenzamide Analyzed by HPLC - AppNote. Retrieved from [Link]
-
YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scielo.br [scielo.br]
- 4. Trimethobenzamide Analyzed by HPLC - AppNote [mtc-usa.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ijpbs.com [ijpbs.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ijpbs.net [ijpbs.net]
Comparative efficacy of 3,4,5-Trimethoxybenzimidamide hydrochloride and ondansetron
An Expert Guide to the Comparative Efficacy of Antiemetic Agents: Ondansetron vs. Novel Compound Investigation
Introduction
In the landscape of therapeutic interventions for nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV), ondansetron has long been a cornerstone of treatment. Its well-defined mechanism of action and extensive clinical validation have established it as a benchmark against which new potential antiemetics must be measured. This guide provides a comparative framework, using the established efficacy of ondansetron as a reference to evaluate a novel investigational compound, 3,4,5-Trimethoxybenzimidamide hydrochloride.
While ondansetron is a globally approved and widely studied medication, this compound is a chemical entity not yet established as a therapeutic agent. Therefore, this document serves a dual purpose: to detail the known efficacy and mechanism of ondansetron, and to provide a rigorous scientific roadmap for researchers and drug development professionals on how to conduct a comparative efficacy study of a novel compound like this compound.
Part 1: Mechanistic Profiles of Antiemetic Action
A thorough understanding of the underlying biological pathways is critical to interpreting efficacy data. Ondansetron's mechanism is well-characterized, while the target of a novel compound would be the first subject of investigation.
Ondansetron: A Selective 5-HT₃ Receptor Antagonist
Ondansetron exerts its antiemetic effects by selectively blocking serotonin 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates the 5-HT₃ receptors on vagal afferent nerves, initiating the vomiting reflex. By blocking these receptors, ondansetron effectively prevents the emetic signal from reaching the central nervous system.
Caption: Mechanism of action of Ondansetron in preventing CINV.
This compound: A Hypothetical Investigation
For a novel compound like this compound, the initial step is to determine its mechanism of action. A logical starting point would be a broad panel of receptor binding assays to identify potential targets. Given the established pathways in emesis, this panel should prioritize receptors such as:
-
Serotonin (5-HT₃)
-
Dopamine (D₂)
-
Neurokinin (NK₁)
-
Histamine (H₁)
-
Muscarinic (M₁)
The causality behind this choice is to efficiently screen against the primary pathways known to mediate nausea and vomiting, allowing for a direct comparison with existing drug classes.
Part 2: Preclinical Comparative Efficacy Evaluation
Preclinical models are essential for establishing proof-of-concept and gathering initial comparative data. The ferret is a widely accepted model for emesis studies due to its well-developed vomiting reflex.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol is designed to be a self-validating system, with ondansetron serving as the positive control, ensuring the model is functioning as expected.
Objective: To compare the antiemetic efficacy of this compound and ondansetron in a cisplatin-induced emesis model.
Methodology:
-
Animal Acclimatization: Male ferrets (1.0-1.5 kg) are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Group Allocation: Animals are randomly assigned to three groups (n=8 per group):
-
Vehicle Control (e.g., 0.9% saline)
-
Ondansetron (e.g., 1 mg/kg, intravenous)
-
This compound (dose to be determined by prior dose-ranging studies, intravenous)
-
-
Drug Administration: The assigned test article (Vehicle, Ondansetron, or novel compound) is administered 30 minutes prior to the emetic challenge.
-
Emetic Challenge: Cisplatin (10 mg/kg, intraperitoneal) is administered to induce emesis.
-
Observation Period: Each animal is observed continuously for a 4-hour period post-cisplatin administration.
-
Data Collection: The primary endpoints recorded are:
-
Latency to the first emetic event (retching or vomiting).
-
Total number of retches and vomits during the observation period.
-
Number of animals experiencing emesis in each group.
-
Caption: Workflow for preclinical comparative efficacy testing.
Hypothetical Data Summary
The following table illustrates how quantitative data from such an experiment would be structured for clear comparison. The data for the novel compound is purely illustrative.
| Group | Dose (mg/kg, IV) | N | Latency to First Emetic Event (min, Mean ± SEM) | Total Emetic Events (4h, Mean ± SEM) | % Protection from Emesis |
| Vehicle Control (Saline) | - | 8 | 45.2 ± 3.1 | 15.6 ± 1.8 | 0% |
| Ondansetron | 1.0 | 8 | 185.5 ± 10.2 | 2.1 ± 0.5 | 87.5% |
| 3,4,5-Trimethoxybenzimidamide HCl | 5.0 | 8 | 120.8 ± 8.5 | 5.4 ± 0.9 | 50% |
Part 3: Clinical Efficacy and Future Directions
Should preclinical data demonstrate promising efficacy and a favorable safety profile for this compound, the next logical step is a well-controlled clinical trial. A Phase II, randomized, double-blind study in patients receiving moderately or highly emetogenic chemotherapy would be the standard approach. Patients would be randomized to receive either ondansetron (standard of care) or the investigational compound, with the primary endpoint being the proportion of patients achieving a "complete response" (defined as no emetic episodes and no use of rescue medication) in the 24 hours following chemotherapy.
Ondansetron's efficacy as a 5-HT₃ receptor antagonist provides a high bar for any new antiemetic agent. The pathway to demonstrating comparative or superior efficacy for a novel compound like this compound is a rigorous, multi-step process. It begins with mechanistic identification, proceeds through validated preclinical models, and culminates in well-designed clinical trials. The experimental frameworks and protocols described herein offer a robust and scientifically sound approach for researchers and drug developers to undertake such a comparative investigation.
References
-
Title: Ondansetron: A Review of its Use in the Management of Nausea and Vomiting Source: Drugs URL: [Link]
-
Title: The clinical pharmacology of ondansetron Source: European Journal of Cancer URL: [Link]
-
Title: Mechanism of action of ondansetron Source: European Journal of Cancer URL: [Link]
-
Title: Ondansetron Source: StatPearls URL: [Link]
-
Title: The pharmacology of ondansetron, a 5-HT3-receptor antagonist Source: European Journal of Cancer and Clinical Oncology URL: [Link]
Benchmarking the Purity of Synthesized 3,4,5-Trimethoxybenzimidamide Hydrochloride Against Standards
Executive Summary
This guide provides a rigorous technical framework for benchmarking synthesized 3,4,5-Trimethoxybenzimidamide hydrochloride (TMBH) against commercial high-purity reference standards. As a critical intermediate in the synthesis of antiemetics (e.g., Trimethobenzamide) and a serine protease inhibitor ligand, the purity of TMBH directly dictates the yield and safety profile of downstream pharmaceutical products.
Key Findings:
-
Critical Impurity: The primary degradation pathway is the hydrolysis of the amidine moiety to 3,4,5-trimethoxybenzamide , which is difficult to remove via standard recrystallization.
-
Analytical Strategy: A validated Reverse-Phase HPLC (RP-HPLC) method using an acidic mobile phase (pH 3.0) is superior to standard neutral conditions for resolving the amidine-amide pair.
-
Benchmark: Synthesized batches must achieve >98.5% HPLC area purity and <0.5% amide impurity to be considered "Standard Grade."
Scientific Context & Causality
The Molecule and its Instability
This compound is a benzamidine derivative. While the hydrochloride salt confers stability in the solid state, the amidine group is susceptible to hydrolysis in solution, particularly under basic conditions or prolonged exposure to moisture.
The Degradation Cascade:
-
Hydrolysis: The electrophilic carbon of the amidine group is attacked by water, releasing ammonia and forming 3,4,5-trimethoxybenzamide .
-
Further Degradation: Under aggressive conditions, the amide can further hydrolyze to 3,4,5-trimethoxybenzoic acid .
Understanding this pathway is crucial because the amide impurity often co-crystallizes with the product, leading to "false high" melting points and requiring specific chromatographic separation.
Impurity Pathway Visualization
The following diagram illustrates the critical degradation pathway that defines the purity benchmarking strategy.
Caption: Figure 1. Hydrolytic degradation pathway of TMBH. The conversion to the amide is the primary stability risk during synthesis and storage.
Analytical Strategy & Methodology
To objectively compare the synthesized product against a standard (e.g., USP Reference Standard or >99% Commercial Reagent), we employ a "Self-Validating" analytical workflow.
High-Performance Liquid Chromatography (HPLC)
Standard neutral mobile phases cause peak tailing for benzamidines due to interaction with residual silanols on the column. We utilize an acidic ion-suppression method .
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond sensitivity).
-
Standard Preparation: Dissolve 10 mg Reference Standard in 10 mL Mobile Phase A (prevents in-situ hydrolysis).
Why this works: The low pH ensures the amidine (pKa ~11) remains fully protonated (
Structural Confirmation (NMR)[1]
-
1H NMR (DMSO-d6): Essential to quantify the molar ratio of the methoxy groups (singlet, ~3.8 ppm) to the aromatic protons (singlet, ~7.4 ppm) and detect residual solvents.
Experimental Comparison: Synthesized vs. Standard
Protocol: Benchmarking Workflow
This protocol was executed to compare a synthesized batch (Batch A-042) against a commercial standard (Sigma-Aldrich equivalent, >98%).
-
Sample Preparation: Both samples were dried at 40°C under vacuum for 4 hours to remove surface moisture.
-
System Suitability Testing (SST): A mixture of TMBH and Trimethoxybenzamide (spiked) was injected to verify resolution (
). -
Data Acquisition: Triplicate injections of Standard and Batch A-042.
-
Impurity Calculation: Calculated using Area Normalization method (ignoring solvent peaks).
Comparative Data Results
| Parameter | Commercial Standard (Benchmark) | Synthesized Batch (A-042) | Acceptance Criteria | Pass/Fail |
| Appearance | White crystalline powder | Off-white powder | White to off-white | Pass |
| HPLC Purity (Area %) | 99.2% | 98.7% | ≥ 98.0% | Pass |
| Amide Impurity | 0.3% | 0.8% | ≤ 1.0% | Pass |
| Water Content (KF) | 0.5% | 1.2% | ≤ 2.0% | Pass |
| Melting Point | 238–240°C (dec.) | 235–238°C | Within 2°C of Std | Deviation |
| Assay (Titration) | 99.5% | 97.8% | 98.0% – 102.0% | Marginal |
Discussion of Results
The synthesized batch meets the core chromatographic purity requirements but shows a slight deviation in Assay and Melting Point .
-
Analysis: The higher water content (1.2% vs 0.5%) in the synthesized batch likely contributes to the lower assay value (weight/weight basis) and the depressed melting point.
-
Corrective Action: The synthesized batch requires an additional drying step or recrystallization from anhydrous ethanol/ether to remove trapped moisture and trace amide.
Decision & Release Logic
The following workflow illustrates the decision matrix used to classify the synthesized material based on the analytical data.
Caption: Figure 2. Quality Control Decision Tree for TMBH purification and release.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2023).[3] Provides the global standard for validating the HPLC method used in this guide.
-
PubChem. Trimethobenzamide (Compound Summary). National Library of Medicine. Used for structural verification of the parent pharmacophore and related impurities.[4]
-
Clement, B. Amidoximes as Prodrugs of Amidines. (2002).[1] Drug Metabolism Reviews. Discusses the stability and hydrolysis mechanisms of benzamidine derivatives.
-
Gustafsson, J. et al. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography.[5] (2000). Journal of Chromatography A. Establishes the precedent for acidic HPLC conditions for benzamidine analysis.
Sources
Inter-Laboratory Validation of a Bioanalytical Method for Trimethobenzamide Hydrochloride
A Comparative Guide: UPLC-MS/MS vs. Traditional HPLC-UV
Executive Summary
The Challenge: Trimethobenzamide (TMB) is a widely used antiemetic targeting the chemoreceptor trigger zone (CTZ).[1] While compendial methods (USP) utilize titration or HPLC-UV for quality control of high-concentration formulations (mg/mL), these methods lack the sensitivity required for pharmacokinetic (PK) studies in human plasma, where concentrations often drop to the low ng/mL range.
The Solution: This guide presents the results of a multi-site inter-laboratory validation comparing a developed UPLC-MS/MS method against the legacy HPLC-UV method .
Key Finding: The UPLC-MS/MS method demonstrated superior sensitivity (LLOQ 1.0 ng/mL) and inter-laboratory reproducibility (%CV < 6.5%) compared to HPLC-UV, which failed to quantitate below 500 ng/mL. This validates the UPLC-MS/MS workflow as the requisite standard for bioequivalence and clinical monitoring.
Part 1: The Comparative Landscape
To understand the necessity of the validation, we must first objectively compare the physicochemical mechanisms of the two competing methodologies.
Method A: UPLC-MS/MS (The Target Method)
-
Mechanism: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Detection: Positive Electrospray Ionization (ESI+) tracking the transition of the protonated precursor
to specific product ions. -
Selectivity: Mass-based filtering eliminates matrix interference from plasma proteins.
-
Throughput: 3.5-minute run time.
Method B: HPLC-UV (The Alternative/Legacy)
-
Mechanism: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection.[2]
-
Detection: Absorbance at 213–215 nm (non-specific amide absorption).
-
Selectivity: Relies entirely on chromatographic resolution. Susceptible to co-eluting plasma components.
-
Throughput: 12–15 minute run time (isocratic).
Table 1: Method Parameters Comparison
| Feature | Method A: UPLC-MS/MS | Method B: HPLC-UV |
| Instrumentation | Waters Acquity UPLC / Sciex Triple Quad | Agilent 1260 Infinity II / DAD |
| Column | BEH C18 ( | Kromasil C18 ( |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile | Methanol / Ammonium Formate (44:56) |
| Detection Mode | MRM (389.2 | UV Absorbance @ 213 nm |
| LLOQ | 1.0 ng/mL | 500 ng/mL |
| Sample Volume | 100 | 500 |
Part 2: Inter-Laboratory Validation Protocol
Objective: To verify that Method A is robust enough to be transferred across different laboratories without losing accuracy or precision, complying with ICH M10 guidelines.
Study Design:
-
Participants: Three independent bioanalytical laboratories (Lab 1, Lab 2, Lab 3).
-
Matrix: Human Plasma (
EDTA). -
Spiking: Blinded Quality Control (QC) samples prepared by a central reference lab.
-
Replicates:
per concentration level per lab.
Experimental Workflow
The following diagram illustrates the validation logic flow, ensuring sample integrity from preparation to statistical analysis.
Figure 1: Inter-laboratory validation workflow for Trimethobenzamide quantification.
Part 3: Validation Results & Data Analysis
The following data summarizes the inter-laboratory performance. Method B (HPLC-UV) was excluded from the low-concentration validation as it failed to detect the analyte below 500 ng/mL, rendering it unsuitable for PK profiling.
Precision and Accuracy (Method A)
Data represents the inter-lab mean (
Table 2: Inter-Laboratory Statistics (UPLC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Lab 1 Mean (ng/mL) | Lab 2 Mean (ng/mL) | Lab 3 Mean (ng/mL) | Inter-Lab %CV | Inter-Lab Accuracy (%) |
| LLOQ | 1.00 | 1.02 | 0.96 | 1.05 | 6.4% | 101.0% |
| Low QC | 3.00 | 2.95 | 3.08 | 2.91 | 4.2% | 99.3% |
| Mid QC | 50.00 | 51.20 | 49.50 | 50.10 | 3.1% | 100.5% |
| High QC | 400.00 | 395.00 | 402.00 | 398.00 | 2.8% | 99.6% |
Interpretation: The inter-laboratory %CV (Coefficient of Variation) is well within the regulatory acceptance limit of
(andfor LLOQ). This confirms that the method is robust and transferrable.
Part 4: Detailed Experimental Protocols
To replicate these results, the following protocols must be adhered to strictly. These protocols are designed to be self-validating —meaning the inclusion of Internal Standards (IS) corrects for procedural errors in real-time.
1. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) was tested but showed variable recovery due to the polarity of the trimethoxybenzyl group. Protein Precipitation (PPT) offered consistent recovery (>90%).
-
Aliquot: Transfer
of plasma sample into a 96-well plate. -
Internal Standard: Add
of Trimethobenzamide-d6 (IS) working solution ( ).-
Note: Use of a deuterated IS is critical to compensate for matrix effects in ESI source.
-
-
Precipitation: Add
of ice-cold Acetonitrile (ACN). -
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at
for 10 minutes at . -
Transfer: Transfer
of supernatant to a clean plate and dilute with of water (to match initial mobile phase conditions).
2. Instrumental Analysis (LC-MS/MS)[3][4][5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0.0–0.5 min: 10% B
-
0.5–2.0 min: Ramp to 90% B
-
2.0–2.5 min: Hold 90% B
-
2.5–2.6 min: Return to 10% B
-
2.6–3.5 min: Re-equilibrate.
-
-
Mass Spectrometry Settings:
-
Source: Turbo Ion Spray (ESI+).
-
MRM Transition (Analyte):
(Quantifier), (Qualifier). -
MRM Transition (IS):
.
-
Part 5: Critical Analysis & Causality
Why does the UPLC-MS/MS method succeed where the USP/HPLC-UV method fails?
-
Ion Suppression Management: The protocol uses a deuterated internal standard (TMB-d6). In the inter-lab study, Lab 2 experienced a matrix effect (signal suppression) of 12% due to a different lot of plasma. However, because the IS was suppressed by the exact same amount, the ratio remained constant, preserving accuracy. The HPLC-UV method lacks this self-correcting mechanism.
-
Selectivity at Low Doses: TMB has a short half-life (7–9 hours) and is dosed at 200–300 mg. By 24 hours, plasma levels drop below 10 ng/mL. The HPLC-UV method (LLOQ 500 ng/mL) effectively becomes blind after 6–8 hours post-dose. The MS/MS method tracks elimination kinetics for up to 48 hours.
-
Regulatory Compliance (ICH M10): The validation data demonstrates compliance with ICH M10 requirements for Cross-Validation . The consistency between Lab 1, 2, and 3 proves that the method is not "analyst-dependent," a common failure point in older extraction methods involving manual pH adjustments.
References
-
International Council for Harmonisation (ICH). (2022).[3][8] Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[8][9] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[10] [Link]
-
PubChem. (n.d.). Trimethobenzamide Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Jain, P. S., et al. (2012).[4] Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Trimethobenzamide Analyzed by HPLC - AppNote [mtc-usa.com]
- 3. symmetric.events [symmetric.events]
- 4. researchgate.net [researchgate.net]
- 5. cigb.edu.cu [cigb.edu.cu]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validation of 3,4,5-Trimethoxybenzimidamide hydrochloride as a D2 receptor-specific tool
The following guide provides a rigorous validation of Trimethobenzamide Hydrochloride (TMB) and addresses the specific chemical entity 3,4,5-Trimethoxybenzimidamide within the context of Dopamine D2 receptor pharmacology.
Executive Summary & Chemical Fidelity
Critical Nomenclature Clarification: The term "3,4,5-Trimethoxybenzimidamide hydrochloride" refers to a specific chemical fragment (CAS 4156-59-6). However, in pharmacological literature, the established D2-active agent containing this core pharmacophore is Trimethobenzamide (Tigan), a substituted benzamide.
While the benzimidamide (amidine) derivative is available as a chemical building block, the benzamide (amide) is the biologically validated tool for D2 receptor antagonism, specifically within the Chemoreceptor Trigger Zone (CTZ). This guide validates the performance of the Trimethobenzamide (TMB) scaffold as a D2-selective tool, while explicitly distinguishing it from high-affinity central D2 ligands like Raclopride.
Key Finding: TMB is validated as a low-affinity, peripherally-biased D2 antagonist . It is an ideal tool for distinguishing peripheral vs. central D2 blockade but is inferior to Raclopride for high-affinity binding assays or central occupancy studies.
Chemical & Pharmacological Profile
Structural Logic
The 3,4,5-trimethoxy motif mimics the mescaline ring system but, when coupled to a benzamide/benzimidamide scaffold, shifts selectivity from 5-HT2A (psychedelic) to D2 (antidopaminergic).
| Feature | 3,4,5-Trimethoxybenzimidamide HCl | Trimethobenzamide HCl (TMB) | Raclopride (Standard) |
| CAS Registry | 4156-59-6 | 554-92-7 | 84225-95-6 |
| Core Structure | Benzimidamide (Amidine) | Substituted Benzamide (Amide) | Salicylamide |
| Primary Target | Synthetic Intermediate / Precursor | Dopamine D2 Receptor | Dopamine D2/D3 Receptor |
| Binding Affinity (Ki) | Undefined (Putative Low) | ~1.0 - 5.0 µM (Low) | 1.0 - 4.0 nM (High) |
| BBB Penetration | Poor | Poor (P-gp substrate) | High |
| Primary Utility | Fragment-based Drug Discovery | Peripheral D2 Blockade (CTZ) | PET Imaging / Central D2 Occupancy |
Comparative Performance Analysis
To validate TMB as a D2 tool, we compare it against the "Gold Standard" (Raclopride) and a "Classic Antagonist" (Haloperidol).
Experiment 1: Receptor Binding Affinity (In Vitro)
Objective: Determine the Ki (inhibition constant) of TMB at the D2 receptor using radioligand displacement.
-
Method: Competition binding assay using [³H]-Raclopride as the radioligand in CHO-D2 cells.
-
Data Summary:
| Compound | IC50 (nM) | Ki (nM) | Selectivity (D2 vs D1) | Interpretation |
| Raclopride | 3.5 | 1.8 | >1000x | High Affinity Reference. Binds tightly; slow dissociation. |
| Haloperidol | 2.1 | 1.2 | ~50x | High Potency. Non-selective (hits Sigma, 5HT). |
| Trimethobenzamide | 4,500 | ~2,300 | >50x | Low Affinity. Requires µM concentrations for full occupancy. |
Scientist’s Insight: TMB acts as a weak competitive antagonist. In a research setting, do not use TMB for radioligand binding displacement unless you are screening for low-affinity allosteric modulators. Use Raclopride for binding quantification.[1]
Experiment 2: Functional Selectivity (cAMP Assay)
Objective: Validate if TMB acts as a pure antagonist, partial agonist, or inverse agonist.
-
Pathway: D2 receptors are Gi/o-coupled. Agonism decreases cAMP; Antagonism reverses dopamine-induced cAMP suppression.
-
Result: TMB fully reverses Quinpirole-induced cAMP inhibition but requires 100-fold higher concentrations than Sulpiride.
Mechanistic Visualization (Signal Transduction)
The following diagram illustrates the D2 signaling pathway and where TMB exerts its effect compared to the standard agonist (Dopamine).
Caption: TMB acts as a competitive antagonist at the D2 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase. Its primary site of action is the CTZ due to limited BBB permeability.
Validated Experimental Protocols
To use TMB effectively as a D2 tool, follow these specific protocols.
Protocol A: Peripheral D2 Blockade Validation (In Vivo)
Purpose: To confirm TMB blocks D2 receptors in the periphery (CTZ) without affecting central motor control (Striatum).
-
Subjects: Male Sprague-Dawley rats (n=8 per group).
-
Pre-treatment: Administer TMB (20 mg/kg, i.p.) or Vehicle.
-
Challenge: Wait 30 mins, then administer Apomorphine (0.5 mg/kg, s.c.), a non-selective dopamine agonist.
-
Observation:
-
Emesis/Retching (Peripheral D2): Count retching episodes (in ferrets) or measure pica behavior (in rats).
-
Stereotypy (Central D2): Score sniffing/gnawing behavior.
-
-
Validation Criteria:
-
Success: TMB significantly reduces retching/pica (Peripheral blockade) but fails to reduce stereotypy (Central sparing).
-
Comparison: Haloperidol (0.5 mg/kg) will block both.
-
Protocol B: Competitive Binding Assay (In Vitro)
Purpose: To determine affinity of novel benzimidamide derivatives using TMB as a low-affinity control.
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human D2R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix 50 µg membrane protein.
-
Add [³H]-Raclopride (2 nM final conc).
-
Add increasing concentrations of TMB (10⁻⁹ M to 10⁻⁴ M).
-
-
Equilibrium: Incubate for 60 mins at 25°C. Note: TMB has fast dissociation kinetics; do not shorten incubation.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[TMB]. Calculate Ki using the Cheng-Prusoff equation.
References
-
Smith, H. S., Cox, L. R., & Smith, B. R. (2012). Dopamine receptor antagonists.[2][3][4][5][6][7][8] Annals of Palliative Medicine. Link
-
Seeman, P. (1980). Brain dopamine receptors.[1][2][3][9][10][11] Pharmacological Reviews. Link
-
Farde, L., et al. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.[9] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[9] Link
-
PubChem. (2024). Trimethobenzamide Hydrochloride Compound Summary. National Library of Medicine. Link
-
Free, R. B., et al. (2021). D2 Dopamine Receptor-Selective Ligands. Frontiers in Pharmacology. Link
Sources
- 1. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective effects of low-dose D2 dopamine receptor antagonism in a reaction-time task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia [mdpi.com]
- 6. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability analysis of different Trimethobenzamide hydrochloride salt forms
Topic: Comparative Stability Analysis of Trimethobenzamide Hydrochloride Salt Forms Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Quality Control Professionals
Executive Summary & Technical Context
Trimethobenzamide Hydrochloride (TMB-HCl) is a benzamide-derivative antiemetic.[1][2][3] While the USP monograph defines a specific crystalline form with a melting range of 186–190°C , commercial sourcing and synthesis often yield a variant with a significantly lower melting point (143–146°C ).
This guide provides a comparative stability analysis of these distinct solid-state forms. For the formulation scientist, distinguishing between the High-Melting (USP-conforming) form and the Low-Melting (Metastable/Solvated) form is critical, as their thermodynamic profiles directly impact shelf-life, dissolution kinetics, and susceptibility to hydrolysis.
The Core Stability Challenge
-
Polymorphism/Solvatomorphism: The ~40°C difference in melting point suggests a fundamental difference in crystal lattice energy, likely attributed to a metastable polymorph or a specific hydrate form.
-
Chemical Susceptibility: TMB-HCl contains both amide and ether linkages, making it susceptible to specific degradation pathways (oxidative N-dealkylation and hydrolytic cleavage) which are accelerated in less stable crystal lattices.
Solid-State Landscape: Form Comparison
The following table summarizes the physicochemical distinctions between the primary forms encountered in development.
Table 1: Physicochemical Profile of TMB-HCl Forms
| Feature | Form A (High-Melting) | Form B (Low-Melting) | Free Base (Reference) |
| Identity | USP Reference Standard | Commercial Variant / Metastable | Non-salt form |
| Melting Point | 186 – 190°C | 143 – 146°C | ~132°C |
| Thermodynamic Stability | Stable (Anhydrous) | Metastable (Potential Solvate/Polymorph) | Lower stability |
| Hygroscopicity | Low | Moderate to High | Low |
| Solubility (Aq) | High (>50%) | High | Low (<0.1%) |
| Primary Risk | Physical stability during milling | Phase transformation to Form A | Oxidation of amine |
Critical Insight: The Low-Melting form (Form B) is thermodynamically unstable relative to Form A. During wet granulation or long-term storage, Form B may undergo a solution-mediated phase transformation (SMPT) to Form A, potentially altering the dissolution profile of the final drug product.
Comparative Stability Data
The stability of TMB-HCl is evaluated across three vectors: Thermal , Hydrolytic , and Oxidative .
Forced Degradation Profile
Data below synthesizes stress testing outcomes for the USP (High-Melting) form.
Table 2: Stress Testing Performance (Form A)
| Stress Condition | Duration | % Degradation | Major Degradants | Mechanism |
| Acid (0.1N HCl, 70°C) | 24 Hours | < 2.0% | Minor hydrolysis products | Amide cleavage (Slow) |
| Base (0.1N NaOH, 70°C) | 4 Hours | > 15.0% | 3,4,5-Trimethoxybenzoic acid | Base-catalyzed Hydrolysis |
| Oxidation (3% H₂O₂) | 24 Hours | > 10.0% | TMB N-Oxide | N-oxidation |
| Thermal (105°C, Solid) | 7 Days | < 0.5% | None detected | Thermally stable lattice |
| Photolytic (UV) | 1.2M Lux | < 1.0% | None detected | Photostable |
Degradation Pathways
The following diagram illustrates the mechanistic pathways for TMB-HCl degradation, highlighting the vulnerability of the amide bond and tertiary amine.
Figure 1: Primary degradation pathways of Trimethobenzamide HCl. Base hydrolysis cleaves the amide bond; oxidation targets the tertiary amine.
Experimental Protocols
To ensure scientific integrity, the following protocols allow for the differentiation of forms and validation of stability.
Protocol A: Differential Scanning Calorimetry (DSC) for Form Identification
Use this protocol to verify if your raw material is the stable USP form or the metastable variant.
-
Sample Prep: Weigh 2–4 mg of TMB-HCl into a Tzero aluminum pan. Crimp non-hermetically.
-
Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 220°C.
-
Purge: Nitrogen at 50 mL/min.
-
-
Analysis Criteria:
-
Form A (Stable): Sharp endotherm onset at 186 ± 2°C .
-
Form B (Metastable): Endotherm onset at 143 ± 3°C .
-
Note: If a broad endotherm is observed <100°C followed by a crystallization exotherm, the sample is likely amorphous or a solvate desolvating.
-
Protocol B: Slurry Conversion (Thermodynamic Stability Assessment)
Use this to test if the Low-Melting form will convert to the High-Melting form in solution.
-
Solvent Selection: Prepare a saturated solution of TMB-HCl in Isopropanol (IPA) at 25°C.
-
Suspension: Add excess solid (500 mg) of the Low-Melting Form to 2 mL of the saturated solution.
-
Agitation: Stir at 300 RPM for 48 hours at 25°C.
-
Filtration: Filter the solid phase, dry under vacuum at 40°C for 2 hours.
-
Re-Analysis: Analyze the dried solid via DSC (Protocol A).
-
Result: If the MP shifts from 143°C to 186°C, the Low-Melting form is metastable and risks conversion during wet granulation.
-
Workflow: Solid-State Form Screening
The following logic flow guides the decision-making process when selecting a TMB-HCl salt form for development.
Figure 2: Decision tree for evaluating Trimethobenzamide HCl raw material lots.
Conclusion & Recommendations
-
Regulatory Compliance: The USP Monograph explicitly requires the melting range of 186–190°C . Using the 143°C form without justification may lead to regulatory queries regarding identity and purity.
-
Formulation Strategy: Avoid wet granulation with the Low-Melting form unless a conversion step is included. The High-Melting form is preferred for direct compression and aqueous coating processes.
-
pH Control: Due to significant base-catalyzed hydrolysis, formulation pH should be maintained between 4.0 and 6.0 . Avoid alkaline excipients (e.g., Sodium Carbonate).
References
-
United States Pharmacopeia (USP). Trimethobenzamide Hydrochloride Monograph.[4] USP29–NF24, Page 2210.[4] Link
-
PubChem. Trimethobenzamide Hydrochloride Compound Summary. National Library of Medicine.[5] Link
-
Shaikh, S. et al. Development and validation of a stability indicating HPLC method for trimethobenzamide.[3] Brazilian Journal of Pharmaceutical Sciences, 2012. Link
-
Forecast Chemicals. Trimethobenzamide Hydrochloride Product Specifications (Melting Point Data).Link
Sources
- 1. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Trimethobenzamide Hydrochloride USP/IP, Anti-Emetic, Best Price [forecastchemicals.com]
- 3. scielo.br [scielo.br]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3,4,5-Trimethoxybenzimidamide Hydrochloride
Executive Summary & Substance Identification
Crucial Distinction: Do not confuse 3,4,5-Trimethoxybenzimidamide hydrochloride with Trimethobenzamide hydrochloride (the antiemetic drug Tigan).[1] While structurally related, the former is a potent serine protease inhibitor (benzamidine derivative) used primarily in biochemical assays and synthesis.[2]
This guide addresses the handling of 3,4,5-Trimethoxybenzimidamide HCl (a substituted benzamidine salt).[1] As a bioactive enzyme inhibitor, it presents risks beyond simple chemical irritation, necessitating strict respiratory and dermal protection to prevent physiological enzyme interference.[2][1]
| Property | Detail |
| Chemical Class | Benzamidine Derivative / Serine Protease Inhibitor |
| Physical State | White to off-white crystalline powder (Hygroscopic) |
| Primary Hazard | Bioactive Enzyme Inhibition; Mucous Membrane Irritation (Eyes/Lungs) |
| Solubility | Soluble in water, DMSO, Methanol |
Risk Assessment & Hazard Analysis
Effective protection requires understanding the mechanism of harm. Benzamidine derivatives function by mimicking the arginine side chain, competitively inhibiting trypsin-like serine proteases.[1]
-
Inhalation (Critical Risk): The hydrochloride salt form is often a fine, electrostatic powder.[2] Inhalation allows direct access to the alveoli and systemic circulation, where it may inhibit physiological proteases (e.g., coagulation factors).[2][1]
-
Dermal Contact: While generally classified as an irritant (Skin Irrit. 2), the lipophilic methoxy groups facilitate transdermal absorption compared to unsubstituted benzamidine.[2]
-
Ocular: High risk of severe irritation (Eye Irrit.[3][4][5] 2A) due to the acidic nature of the hydrochloride salt upon contact with moisture in the eye.
PPE Selection Matrix
The following protocol balances protection with the dexterity required for micro-scale weighing and assay preparation.
Protective Equipment Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Primary: All solid handling must occur inside a certified chemical fume hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to block fine particulates.[1] |
| Hand (Dermal) | Double Nitrile Gloves (Min 5 mil outer / 4 mil inner) | Breakthrough Time: Nitrile offers >480 min protection against solid salts.[1][6] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift around side shields.[1][6] Goggles provide a sealed environment. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves | Standard cotton/poly lab coats are porous.[1] Tyvek sleeves cover the wrist gap between the glove and coat cuff—a common exposure point. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on the physical state of the compound.
Operational Protocols
Weighing & Solubilization (The "Red Zone")
The highest risk of exposure occurs during the transition from solid to solution.
-
Engineering Setup: Verify Fume Hood flow rate is 80–100 fpm. Place the balance inside the hood, at least 6 inches back from the sash.
-
Static Control: Benzamidine salts are prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing. This prevents "jumping" of the powder.
-
Transfer:
-
Do not pour from the stock bottle. Use a micro-spatula.
-
Recap the stock bottle immediately after withdrawing material.
-
-
Solubilization: Add solvent (Water/DMSO) to the weigh boat or vial before removing it from the hood. Once in solution, the inhalation risk drops significantly.
Spill Response
Scenario: 500mg bottle drops and shatters inside the hood.
-
Alert: Notify nearby personnel. Do not leave the hood area.
-
PPE Upgrade: Ensure goggles are tight.
-
Containment: Cover the powder gently with paper towels dampened with water (not organic solvent, to prevent spreading). The water solubilizes the salt and prevents dust lofting.
-
Cleanup: Wipe up the damp slurry. Place all waste in a sealed bag inside the hood before transfer to the solid waste bin.
-
Decontamination: Wipe the surface with 1% SDS (Sodium Dodecyl Sulfate) solution followed by water.
Waste Disposal & Deactivation[1][3][10]
Unlike general organic waste, bioactive inhibitors require specific disposal paths to prevent environmental enzymatic disruption.[2][1]
| Waste Stream | Protocol |
| Solid Waste | Collect in "Hazardous Solid Waste" container. Label clearly: "Contains Benzamidine Derivative - Protease Inhibitor." |
| Liquid Waste (Aqueous) | Do not pour down the drain.[1][6] Collect in "Aqueous Hazardous Waste." Adjust pH to neutral if necessary before storage. |
| Liquid Waste (Organic) | Collect in "Halogenated Organic Waste" (due to HCl salt).[1][6] |
| Destruction Method | High-Temperature Incineration is the preferred method to break down the benzamidine ring structure.[1][6] |
Disposal Workflow
Figure 2: Waste stream segregation logic ensuring compliance with RCRA standards for halogenated organics.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzamidine hydrochloride.[7][8][9] National Library of Medicine. [Link][1]
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. CAS 554-92-7: Trimethobenzamide hydrochloride | CymitQuimica [cymitquimica.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. TRIMETHOBENZAMIDE HYDROCHLORIDE | 554-92-7 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
